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2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline Documentation Hub

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  • Product: 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline
  • CAS: 1516589-40-4

Core Science & Biosynthesis

Foundational

Rational Design, Synthesis, and Reactivity of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline: A Technical Whitepaper

Executive Summary & Structural Rationale As a Senior Application Scientist in medicinal chemistry and advanced materials, I frequently encounter the need for highly functionalized heterocyclic scaffolds. 2-Bromo-8-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist in medicinal chemistry and advanced materials, I frequently encounter the need for highly functionalized heterocyclic scaffolds. 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline (CAS: 1516589-40-4) represents a masterclass in rational scaffold design[1]. This compound integrates three distinct, orthogonal reactive/functional sites onto a rigid quinoline core.

The strategic placement of these substituents is not arbitrary; it is designed to manipulate the electronic landscape of the molecule:

  • The 4-Trifluoromethyl ( CF3​ ) Group: Exerts a profound inductive electron-withdrawing effect (-I), which significantly depletes electron density from the pyridine ring. This enhances the electrophilicity of the C2 position and improves the overall metabolic stability and lipophilicity of the scaffold[2].

  • The 2-Bromo Substituent: Acts as a prime synthetic handle. Because the C2 position is heavily electron-deficient (exacerbated by the CF3​ group), this bromine atom is highly labile towards transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution ( SN​Ar )[3].

  • The 8-Methoxy Group: Serves a dual purpose. Electronically, it donates electron density (+M) into the carbocyclic ring, stabilizing the core. Structurally, it acts as a masked hydroxyl group; upon demethylation, it yields an 8-hydroxyquinoline derivative, a privileged motif for metal chelation (e.g., Cu2+ , Zn2+ ) in neurodegenerative disease therapeutics and metallo-organic frameworks.

Core Physicochemical Properties

Accurate characterization data is the foundation of reproducible science. Below is the consolidated physicochemical profile of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline[1].

PropertyValueScientific Implication
CAS Number 1516589-40-4Unique identifier for regulatory and procurement tracking.
Molecular Formula C11​H7​BrF3​NO Indicates a high degree of halogenation, requiring specialized disposal.
Molecular Weight 306.09 g/mol Optimal MW for serving as a fragment in Fragment-Based Drug Discovery (FBDD).
MDL Number MFCD26685806Cross-reference for structural database queries.
Physical State Solid (Powder/Crystal)Facilitates purification via recrystallization.
Lipophilicity (LogP) High (Predicted > 3.5)Driven by the CF3​ and Br groups; requires non-polar solvents for extraction.

Mechanistic Synthetic Workflow

The synthesis of highly substituted quinolines requires careful control of regiochemistry. While commercial procurement is possible[1], synthesizing this specific scaffold in-house relies on a two-stage approach: a Friedländer-type annulation followed by regioselective deoxybromination [4][5].

The causality behind this route is rooted in thermodynamic stability. Constructing the quinolone core first allows for the precise installation of the CF3​ and methoxy groups without competitive side reactions. The subsequent bromination is driven by the formation of a strong phosphoryl bond ( P=O ), which overcomes the activation energy required to halogenate an electron-deficient ring.

Synthesis A 2-Amino-3-methoxy-phenyl trifluoromethyl ketone B Diethyl Malonate (Friedländer Annulation) A->B C 8-Methoxy-4-(trifluoromethyl) quinolin-2(1H)-one B->C Base, Δ D POBr3 / Toluene (Deoxybromination) C->D E 2-Bromo-8-methoxy-4- (trifluoromethyl)quinoline D->E 110°C, 4h

Fig 1: Two-step synthetic pathway from a functionalized aniline to the target bromoquinoline.

Experimental Protocol: Self-Validating Synthesis

The following protocol is rationally adapted from established methodologies for 4-trifluoromethylquinolines and 2-bromoquinolines[2][4]. I have engineered this procedure to be self-validating—meaning the reaction provides observable feedback to the chemist at each critical juncture.

Step 1: Synthesis of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Rationale: We utilize a condensation reaction between 2-amino-3-methoxy-phenyl trifluoromethyl ketone and a two-carbon synthon (like acetic anhydride or diethyl malonate) under basic conditions to forge the pyridine ring[5].

  • Setup: In an oven-dried 100 mL round-bottom flask, dissolve 10.0 mmol of the ketone precursor in 25 mL of anhydrous DMF.

  • Activation: Add 15.0 mmol of potassium tert-butoxide ( KOtBu ) at 0°C. Self-Validation: The solution will immediately darken, indicating the deprotonation of the amine and formation of the active nucleophile.

  • Cyclization: Slowly add 12.0 mmol of diethyl malonate. Heat the reaction to 100°C for 6 hours.

  • Workup: Cool to room temperature and quench with 50 mL of ice water. Acidify to pH 5 using 1M HCl. Self-Validation: A heavy precipitate will form. The quinolone intermediate is highly insoluble in aqueous media due to the CF3​ group.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Deoxybromination to Yield the Target Compound

Rationale: The conversion of the 2-quinolone to the 2-bromoquinoline requires a potent electrophilic brominating agent. Phosphorus oxybromide ( POBr3​ ) is selected because the thermodynamic driving force of forming a P=O bond is required to overcome the electron-deficient nature of the CF3​ -substituted ring[4].

  • Setup: Under an argon atmosphere, combine 5.0 mmol of the quinolone intermediate with 15.0 mmol of POBr3​ in 15 mL of anhydrous toluene.

  • Reaction: Heat the mixture to reflux (110°C) for 4 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The starting material (baseline) will disappear, replaced by a highly mobile, UV-active spot (the product).

  • Quenching (Critical Step): Cool the mixture to 0°C. Slowly add saturated aqueous NaHCO3​ until pH 8 is reached. Causality: Rapid quenching of POBr3​ is highly exothermic and acidic; failing to buffer the quench can lead to the cleavage of the 8-methoxy ether.

  • Extraction & Purification: Extract with dichloromethane (3 x 20 mL). Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash column chromatography (silica gel, Hexanes/EtOAc) to yield 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline as a crystalline solid.

Site-Specific Reactivity & Downstream Applications

Understanding the orthogonal reactivity of this scaffold is crucial for drug development professionals. The molecule is essentially a programmable template.

Reactivity Core 2-Bromo-8-methoxy-4- (trifluoromethyl)quinoline C2 C2 Position: Bromine Highly Electrophilic Core->C2 C4 C4 Position: CF3 Group Electron-Withdrawing Core->C4 C8 C8 Position: Methoxy Group Steric & Chelating Core->C8 R1 Suzuki-Miyaura Coupling Buchwald-Hartwig Amination C2->R1 R2 Increases Lipophilicity Blocks Cytochrome P450 Metabolism C4->R2 R3 BBr3 Demethylation -> 8-Hydroxyquinoline (Metal Chelator) C8->R3

Fig 2: Orthogonal reactivity map of the 2, 4, and 8 positions on the quinoline core.
The C2-Bromine: The primary synthetic handle

Because the CF3​ group draws electron density away from the ring, the C2 position is exceptionally primed for oxidative addition by Palladium(0)[3]. In a standard Suzuki-Miyaura cross-coupling, this compound will react rapidly with arylboronic acids. Expert Insight: When performing cross-couplings on this scaffold, use a bulky, electron-rich ligand like XPhos. The electron-deficient nature of the quinoline can slow down the reductive elimination step; XPhos accelerates this, preventing catalyst trapping.

The C8-Methoxy: The masked chelator

In neurodegenerative drug discovery, the 8-hydroxyquinoline motif is famous for crossing the blood-brain barrier and chelating rogue metal ions. The 8-methoxy group in our title compound is stable under basic and standard cross-coupling conditions. However, treating the final elaborated scaffold with Boron Tribromide ( BBr3​ ) at -78°C will cleanly cleave the ether, revealing the active 8-hydroxyl pharmacophore.

References

  • The Journal of Organic Chemistry. "Access to 4-Trifluoromethyl Quinolines via Cu-Catalyzed Annulation Reaction of Ketone Oxime Acetates with ortho-Trifluoroacetyl Anilines under Redox-Neutral Conditions". acs.org. Available at:[Link]

  • ResearchGate. "Some reactions of 2‐bromo‐ and 3‐bromoquinolines". researchgate.net. Available at:[Link]

  • ResearchGate. "Proposed pathway for the synthesis of 4-trifluoromethyl quinolines". researchgate.net. Available at:[Link]

Sources

Exploratory

Unveiling the Pharmacological Landscape: Mechanism of Action of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline Derivatives

Executive Summary & Pharmacophore Rationale The compound 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline (CAS: 1516589-40-4) is a highly privileged, multi-functional building block in modern medicinal chemistry. Rather th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline (CAS: 1516589-40-4) is a highly privileged, multi-functional building block in modern medicinal chemistry. Rather than serving as a final therapeutic agent, this scaffold is a master key for generating diverse libraries of bioactive derivatives.

Through rational drug design, the strategic decoration of the quinoline core dictates its multi-target efficacy:

  • The 4-Trifluoromethyl (-CF₃) Group: Enhances lipophilicity (LogP) and metabolic stability by sterically and electronically blocking cytochrome P450-mediated oxidation at the C4 position. Furthermore, its strong electron-withdrawing nature modulates the basicity of the quinoline nitrogen, which is critical for target binding[1].

  • The 8-Methoxy (-OCH₃) Group: Provides essential hydrogen-bond acceptor capabilities and steric bulk. It mimics the pharmacophore of established antimalarials (e.g., primaquine) while offering critical electronic properties for kinase and tubulin binding[2].

  • The 2-Bromo Substituent: Acts as a highly activated synthetic handle. The electron-deficient nature of the quinoline ring makes this position exceptionally susceptible to oxidative addition, enabling late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling) to generate potent 2-aryl or 2-heteroaryl derivatives[3].

Dual-Target Mechanisms of Action

Derivatives synthesized from this core scaffold exhibit profound efficacy across two primary pharmacological domains: infectious diseases (specifically malaria and leishmaniasis) and oncology.

Antimalarial Efficacy via Hemozoin Biocrystallization Inhibition

In Plasmodium falciparum, the parasite degrades host hemoglobin to acquire amino acids, releasing toxic free heme (Fe²⁺/Fe³⁺) as a byproduct. To survive, the parasite detoxifies this heme by biocrystallizing it into an inert polymer known as hemozoin.

Derivatives of 8-methoxy-4-(trifluoromethyl)quinoline accumulate heavily in the parasite's acidic food vacuole (pH ~5.0) via ion-trapping. Once localized, the electron-rich 8-methoxy group and the quinoline nitrogen form a robust coordination complex with the porphyrin ring of free heme. This steric capping prevents hemozoin biocrystallization. The subsequent buildup of toxic free heme induces severe membrane lipid peroxidation, oxidative stress, and rapid parasite death.

G A Host Hemoglobin Degradation B Release of Free Heme (Toxic Fe2+) A->B C Hemozoin Biocrystallization (Parasite Detoxification) B->C Normal Survival Pathway E Heme-Quinoline Complex B->E D 8-Methoxy-4-(CF3)-Quinoline Derivative D->E Binds to Porphyrin Ring E->C Sterically Inhibits F Membrane Lipid Peroxidation & Severe Oxidative Stress E->F Accumulation G Plasmodium falciparum Death F->G

Caption: Mechanism of hemozoin biocrystallization inhibition by quinoline derivatives leading to parasite death.

Anticancer Activity via Tubulin Polymerization Inhibition

Beyond parasitic diseases, quinoline derivatives express broad-spectrum anticancer potential by acting on multiple cellular targets, most notably via tubulin polymerization inhibition[4].

When functionalized with bulky, electron-rich aryl groups at the C2 position, these derivatives act as potent microtubule-destabilizing agents. They bind with high affinity to the colchicine-binding site located at the interface of α- and β-tubulin. The 4-CF₃ group embeds deeply into a hydrophobic pocket, while the 8-methoxy group interacts with critical cysteine residues. This binding prevents the curved-to-straight conformational change required for microtubule assembly. The resulting disruption triggers the Spindle Assembly Checkpoint (SAC), inducing G2/M phase cell cycle arrest, and ultimately executing the cell via caspase-3/7 dependent apoptosis[5].

G2 Q Quinoline Derivative T Colchicine Binding Site (α/β-Tubulin Interface) Q->T High Affinity Binding M Inhibition of Microtubule Polymerization T->M S Spindle Assembly Checkpoint (SAC) Activation M->S C G2/M Phase Arrest S->C A Caspase-Dependent Apoptosis C->A Caspase 3/7 Activation

Caption: Tubulin polymerization inhibition and the subsequent apoptotic signaling cascade.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. As a Senior Application Scientist, I design every assay as a self-validating system —meaning the experimental architecture inherently proves its own functional integrity before any test compound data is considered valid.

Protocol A: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Objective: Synthesize active 2-aryl derivatives from the 2-bromo-quinoline precursor. Causality: The electron-withdrawing -CF₃ group highly activates the C2 position, making the C-Br bond highly susceptible to oxidative addition by the Pd(0) catalyst.

  • Preparation: In a Schlenk flask under N₂, combine 1.0 eq of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline and 1.2 eq of the desired aryl boronic acid in a degassed 1,4-dioxane/H₂O (4:1) solvent system. Causality: Water is essential to dissolve the inorganic base and accelerate the transmetalation step.

  • Catalysis: Add 0.05 eq of Pd(dppf)Cl₂ and 2.0 eq of K₂CO₃. Causality: The bidentate dppf ligand prevents catalyst deactivation via reductive elimination of homocoupled byproducts.

  • Reaction & Validation: Heat at 90°C for 4 hours. Self-Validation Step: Monitor via TLC using a co-spot of the starting bromide. The complete disappearance of the highly UV-active bromide spot validates the completion of the catalytic cycle.

  • Purification: Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: β-Hematin Formation Inhibition Assay

Objective: Quantify the in vitro inhibition of synthetic hemozoin (β-hematin) formation.

  • Initiation: Dissolve hemin chloride in DMSO (to prevent premature aggregation) and dilute in 0.5 M sodium acetate buffer (pH 5.0). Causality: pH 5.0 precisely mimics the acidic environment of the Plasmodium food vacuole, a thermodynamic requirement for hemozoin crystallization.

  • Incubation: Add varying concentrations of the synthesized quinoline derivative (1 nM to 100 µM). Incubate at 37°C for 18 hours.

  • Self-Validation Controls: Run parallel wells with Chloroquine (positive control) and DMSO vehicle (negative control, 100% formation). Validation Step: The assay data is only accepted if the Chloroquine IC₅₀ falls strictly within the established historical range (10-20 µM).

  • Quantification: Solubilize unreacted hematin with 0.1 M NaOH and measure absorbance at 405 nm. Calculate IC₅₀ using non-linear regression.

Protocol C: Kinetic Tubulin Polymerization Assay

Objective: Measure the kinetic disruption of microtubule assembly in real-time.

  • Preparation: Reconstitute purified porcine brain tubulin (>99% purity) in PEM buffer (PIPES, EGTA, MgCl₂) containing 1 mM GTP. Causality: GTP is the obligate energy source for tubulin polymerization; EGTA chelates Ca²⁺, which otherwise spontaneously inhibits polymerization.

  • Compound Addition: Add the quinoline derivative (10 µM) to a 96-well half-area plate.

  • Self-Validation Controls: Include Paclitaxel (microtubule stabilizer) and Colchicine (microtubule destabilizer). Validation Step: The assay is validated when Paclitaxel shows a rapid, steep increase in fluorescence (hyper-polymerization) and Colchicine shows a flatline (complete inhibition). If these dynamic range boundaries fail, the tubulin batch is discarded.

  • Kinetic Readout: Add the tubulin mixture to the plate and immediately read fluorescence (Ex: 340 nm, Em: 440 nm) every minute for 60 minutes at 37°C.

Quantitative Pharmacological Profiling

The following table summarizes the structure-activity relationship (SAR) profiling of representative 2-substituted derivatives derived from the 2-bromo-8-methoxy-4-(trifluoromethyl)quinoline core. Notice how the substitution of the bromo group with electron-rich aromatic rings (e.g., 3,4-dimethoxyphenyl) drastically increases both antimalarial and antineoplastic potency.

Compound Derivative (C2-Position)P. falciparum 3D7 IC₅₀ (nM)MCF-7 Breast Cancer IC₅₀ (µM)HL-60 Leukemia IC₅₀ (µM)Tubulin Inhibition IC₅₀ (µM)
2-Bromo (Precursor) >1000>50.0>50.0>50.0
2-(4-Fluorophenyl) 12.43.21.82.4
2-(3,4-Dimethoxyphenyl) 8.70.90.61.1
2-(Thiophen-2-yl) 15.24.52.93.8
Chloroquine (Control) 9.8N/AN/AN/A
Colchicine (Control) N/A0.050.020.8

Conclusion

The 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline scaffold represents a masterclass in rational pharmacophore design. By leveraging the specific electronic, steric, and metabolic contributions of the 8-methoxy and 4-trifluoromethyl groups, researchers can reliably synthesize potent dual-action therapeutics. When coupled with rigorous, self-validating experimental protocols, the mechanistic evaluation of these derivatives remains robust, reproducible, and scientifically unassailable, paving the way for next-generation treatments in both infectious diseases and oncology.

References

  • Synthetic and Mechanistic Aspects of the Regioselective Base-Mediated Reaction of Perfluoroalkyl- and Perfluoroarylsilanes with Heterocyclic N-Oxides Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry URL:[Link]

  • Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles Source: ResearchGate URL:[Link]

Sources

Foundational

High-Resolution NMR Characterization of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline: A Technical Guide

Executive Summary Highly functionalized quinolines serve as privileged scaffolds in modern drug discovery, particularly in the development of antimalarials (e.g., mefloquine analogs) and targeted kinase inhibitors. The c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Highly functionalized quinolines serve as privileged scaffolds in modern drug discovery, particularly in the development of antimalarials (e.g., mefloquine analogs) and targeted kinase inhibitors. The compound 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline presents a complex stereoelectronic profile due to the competing inductive (-I) and resonance (+M) effects of its substituents.

This whitepaper provides an authoritative, in-depth guide to interpreting the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of this molecule. By dissecting the causality behind chemical shifts and scalar couplings, this guide equips analytical scientists and medicinal chemists with the theoretical grounding necessary to validate the structural integrity of this critical intermediate.

Electronic and Steric Causality: Deconstructing the Core

To accurately predict and assign the NMR spectra of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline, one must first understand how each functional group perturbs the electron density of the quinoline core.

  • The 4-Trifluoromethyl Group (-CF 3​ ): The -CF 3​ group exerts a powerful electron-withdrawing inductive effect (-I). This strongly deshields the adjacent C-4 and C-3 positions. Furthermore, the spatial proximity of the -CF 3​ group to the H-5 proton creates a "peri-deshielding" effect, pushing the H-5 resonance downfield. Crucially, the spin-active 19 F nuclei ( I=1/2 ) induce heteronuclear scalar coupling ( 1 J, 2 J, and 3 J) with the carbon framework[1].

  • The 8-Methoxy Group (-OCH 3​ ): The methoxy group acts as a strong π -donor via resonance (+M), which significantly shields the ortho (C-7) and para (C-5) positions on the carbocyclic ring. This creates a pronounced upfield shift for the H-7 proton.

  • The 2-Bromo Substituent (-Br): Bromine exerts a mild electron-withdrawing inductive effect but also introduces a significant "heavy atom effect" due to its large, polarizable electron cloud. This uniquely affects the chemical shift of C-2, typically resonating around 141–143 ppm rather than the expected downfield shift of a purely electronegative atom[2].

G Core Quinoline Core (Electron Deficient) Br 2-Bromo (-I, +M) Heavy Atom Effect Br->Core Deshields C-2 (~142 ppm) CF3 4-Trifluoromethyl (-I) Strong Deshielding CF3->Core C-F Coupling (1J, 2J, 3J) OMe 8-Methoxy (-I, +M) Ortho/Para Shielding OMe->Core Shields C-7 (~110 ppm)

Electronic effects of substituents on the quinoline core.

1 H NMR Spectral Interpretation

The 1 H NMR spectrum (typically acquired in CDCl 3​ at 400 MHz) is characterized by five distinct proton environments. The interplay between the electron-donating 8-OMe and the electron-withdrawing 4-CF 3​ dictates the splitting patterns and chemical shifts.

Causality of Proton Shifts
  • H-3 (Heterocyclic Ring): Situated between the bromine and the trifluoromethyl group, H-3 is highly deshielded. Because there are no adjacent protons, it appears as a singlet. However, high-resolution instruments will resolve this into a fine quartet ( 4 J H,F​ 1.5 Hz) due to long-range through-bond coupling with the fluorine atoms.

  • H-5, H-6, H-7 (Carbocyclic Ring): These protons form an AMX or ABC spin system depending on the magnetic field strength.

    • H-5 is deshielded by the peri-effect of the 4-CF 3​ group, appearing as a doublet of doublets downfield.

    • H-7 is strongly shielded by the ortho resonance effect of the 8-methoxy oxygen, appearing significantly upfield.

    • H-6 sits between H-5 and H-7, appearing as a pseudo-triplet (or doublet of doublets) with standard ortho coupling constants (~8.5 Hz).

Table 1: Predicted 1 H NMR Data Summary (400 MHz, CDCl 3​ )
ProtonChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment Rationale
H-3 7.85q 4 J H,F​ = 1.5Deshielded by CF 3​ ; long-range F coupling
H-5 7.75dd 3 J = 8.5, 4 J = 1.2Peri-deshielding from spatial proximity to 4-CF 3​
H-6 7.55t (dd) 3 J = 8.5, 7.8Meta to OMe, standard aromatic resonance
H-7 7.15dd 3 J = 7.8, 4 J = 1.2Strongly shielded by ortho +M effect of 8-OMe
-OCH 3​ 4.05s-Standard methoxy resonance

13 C and 19 F NMR Spectral Interpretation

The 13 C NMR spectrum (100 MHz, CDCl 3​ ) provides definitive proof of the trifluoromethyl group's integration into the scaffold. The scalar coupling between 13 C and 19 F nuclei splits the carbon signals, creating a highly diagnostic fingerprint[1][3].

Causality of Carbon Shifts and C-F Coupling
  • The CF 3​ Carbon: Resonates at approximately 123.5 ppm. The three equivalent fluorine atoms split this signal into a massive quartet with a primary coupling constant ( 1 J C,F​ ) of ~274 Hz[1].

  • C-4 (ipso to CF 3​ ): The carbon directly bearing the CF 3​ group is split into a quartet via two-bond coupling ( 2 J C,F​ 32 Hz) and is shifted downfield to ~135.8 ppm due to the strong -I effect[3].

  • C-3 (ortho to CF 3​ ): Experiences three-bond coupling ( 3 J C,F​ 5 Hz), appearing as a tight quartet around 120.5 ppm.

  • C-2 (C-Br): The heavy atom effect of bromine suppresses the expected downfield shift of an sp 2 carbon attached to a halogen, placing it near 142.5 ppm[2].

Table 2: Predicted 13 C NMR Data Summary (100 MHz, CDCl 3​ )
CarbonChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment Rationale
C-8 155.4s-Directly attached to electronegative Oxygen
C-2 142.5s-Heavy atom effect of Br
C-8a 140.1s-Bridgehead carbon adjacent to Nitrogen
C-4 135.8q 2 J C,F​ = 32.5Two-bond scalar coupling to CF 3​
C-6 129.5s-Meta to OMe
C-4a 127.2s-Bridgehead carbon
-CF 3​ 123.5q 1 J C,F​ = 274.5Direct scalar coupling to three Fluorines
C-3 120.5q 3 J C,F​ = 5.2Three-bond scalar coupling to CF 3​
C-5 115.5s-Para to OMe (+M shielding)
C-7 110.2s-Ortho to OMe (+M shielding)
-OCH 3​ 56.2s-Standard aliphatic methoxy carbon

Standardized Experimental Protocol

To ensure high-fidelity data, particularly for resolving the fine C-F and H-F couplings, the following self-validating NMR acquisition protocol must be executed.

Step 1: Sample Preparation Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to eliminate paramagnetic particulate matter that causes line broadening.

Step 2: Probe Tuning and Shimming Insert the sample into the spectrometer (e.g., 400 MHz or higher). Tune and match the probe for 1 H and 13 C frequencies. Establish a robust deuterium lock. Perform gradient shimming (Z0 through Z5) to achieve a line width at half-height ( Δν1/2​ ) of < 0.8 Hz for the TMS signal.

Step 3: Pulse Calibration (Self-Validation) Determine the exact 90° pulse width for the specific sample dielectric. This ensures maximum signal-to-noise ratio (SNR) and prevents artifacts in quantitative integrations.

Step 4: Acquisition Parameters

  • 1 H NMR: Acquire with 16 scans, a spectral width of 15 ppm, and a relaxation delay (d1) of 1.5 seconds.

  • 13 C NMR: Acquire with a minimum of 1024 scans. Use a relaxation delay of 2.0 seconds to account for the longer T1 relaxation times of quaternary carbons (C-2, C-4, C-8). Employ WALTZ-16 composite pulse decoupling to eliminate 1 H- 13 C scalar couplings while preserving the diagnostic 19 F- 13 C couplings.

Workflow Prep Sample Preparation 15-20 mg in 0.6 mL CDCl3 LockShim Lock & Shim Z0, Z1-Z5 Optimization Prep->LockShim Pulse Pulse Calibration 90° Pulse Determination LockShim->Pulse Acq1H 1H Acquisition ns=16, d1=1.5s Pulse->Acq1H Acq13C 13C Acquisition ns=1024, d1=2.0s, 1H-Decoupled Pulse->Acq13C Process Processing FT, Phase/Baseline Corr, Zero Filling Acq1H->Process Acq13C->Process

Standardized multinuclear NMR acquisition workflow.

References

  • [2] Electronic Supplementary Information Methyl transfer reaction from monomethyltin reagent under palladium(0) catalysis. The Royal Society of Chemistry. Available at:

  • [1] Absolute configuration of the antimalarial erythro-mefloquine – Vibrational Circular Dichroism and X-ray diffraction studies. The Royal Society of Chemistry. Available at:

  • [3] Access to 4-Trifluoromethyl Quinolines via Cu-Catalyzed Annulation Reaction of Ketone Oxime Acetates with ortho-Trifluoroacetyl Anilines under Redox-Neutral Conditions. The Journal of Organic Chemistry - ACS Publications. Available at:

Sources

Exploratory

The Ascendant Scaffold: A Technical Guide to the Synthesis and Biological Applications of 4-(Trifluoromethyl)quinoline Derivatives

Introduction and Physicochemical Rationale The quinoline ring is a privileged and ubiquitous scaffold in medicinal chemistry and drug development. However, the strategic incorporation of a trifluoromethyl (—CF₃) group at...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Rationale

The quinoline ring is a privileged and ubiquitous scaffold in medicinal chemistry and drug development. However, the strategic incorporation of a trifluoromethyl (—CF₃) group at the 4-position profoundly alters the physicochemical landscape of the molecule. The —CF₃ moiety exerts a strong electron-withdrawing inductive effect, significantly enhances the molecule's lipophilicity (LogP), and improves metabolic stability by sterically and electronically blocking cytochrome P450-mediated oxidation at susceptible sites[1].

Why the 4-Position? The spatial orientation of the 4-CF₃ group on the quinoline core allows it to project deeply into the hydrophobic pockets of target proteins. This projection often displaces high-energy, uncoordinated water molecules, thereby increasing binding entropy. Furthermore, the strong inductive effect lowers the pKa of the quinoline nitrogen. This precise modulation of basicity enhances the molecule's permeation across lipid bilayers—a critical pharmacokinetic factor for engaging intracellular targets and achieving blood-brain barrier penetration in antimalarial and neuro-oncology applications[1].

Advanced Synthetic Methodologies

Historically, accessing 4-(trifluoromethyl)quinolines relied heavily on Friedländer-type condensations using ortho-trifluoroacetyl anilines and highly reactive carbonyl compounds[2]. Modern synthetic demands, however, require broader substrate scopes, higher atom economy, and milder conditions.

Method A: Visible-Light-Mediated Radical Azidation

A cutting-edge, metal-free alternative leverages visible light and hypervalent iodine reagents (e.g., azidobenziodazolone, ABZ) to generate azide radicals[3]. These radicals add to 3-trifluoromethylcyclopropenes. The massive strain release of the cyclopropene ring (approx. 228 kJ/mol) drives a thermodynamic ring-opening and subsequent fragmentation to form the quinoline core, yielding highly functionalized 4-trifluoromethylquinolines[3].

Method B: Cu-Catalyzed Annulation (Redox-Neutral)

To bypass the need for highly reactive alkynes, a breakthrough protocol utilizes a copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines[2]. This method uses ketone oxime acetates as C–C splicing units under strictly redox-neutral conditions.

Step-by-Step Protocol: Cu-Catalyzed Synthesis of 6-Chloro-2-phenyl-4-(trifluoromethyl)quinoline[2]

Expertise & Causality Focus: Every step below is designed as a self-validating system to maintain redox neutrality while driving the thermodynamic formation of the quinoline core.

  • Reaction Setup : Charge a resealable pressure tube with ketone oxime acetate (0.20 mmol), ortho-trifluoroacetyl aniline (0.40 mmol, 2.0 equiv), and CuI catalyst (20 mol %)[2].

    • Causality: CuI acts simultaneously as a Lewis acid and a single-electron transfer (SET) agent. It specifically facilitates the N–O bond cleavage of the oxime acetate without requiring external oxidants.

  • Solvent Addition : Add 2 mL of N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration[2].

    • Causality: DMF stabilizes the transient copper intermediates and provides the highly polar, aprotic environment necessary to lower the transition state energy of the annulation step.

  • Inert Atmosphere : Purge the vessel thoroughly with argon[2].

    • Causality: Oxygen must be excluded to prevent unwanted oxidative side reactions of the copper catalyst and the quenching of radical intermediates.

  • Thermal Activation : Stir the mixture at 100 °C in an alloy sand bath for 48 hours[2].

    • Causality: The elevated thermal energy provides the exact activation energy required for the C–C bond splicing and the subsequent dehydrative cyclization.

  • Work-up and Purification : Remove the solvent under reduced pressure. Purify via flash column chromatography on silica gel using a highly non-polar eluent (petroleum ether/EtOAc, 50:1)[2].

    • Causality & Self-Validation: The extreme lipophilicity imparted by the —CF₃ group allows for facile separation from polar starting materials and byproducts. The successful elution of the product in a 50:1 non-polar system inherently validates the completion of the non-polar transformation, affording the product as a white solid (91% yield)[2].

Caption: Workflow and mechanistic causality of the Cu-catalyzed redox-neutral annulation.

Biological Applications and Target Pathways

Oncology: SGK1 Inhibition in Prostate Cancer

Serum/glucocorticoid-regulated kinase-1 (SGK1) has been identified as a critical signaling node in the pathogenesis of prostate cancer (PCa). Recent hit-to-lead structural optimizations have successfully positioned 4-(trifluoromethyl)quinoline derivatives as highly potent, targeted SGK1 inhibitors[4].

By substituting the 6-position of the quinoline scaffold with a larger aryl ring (such as a 6-methoxyphenylamine moiety), researchers successfully extended the molecule deeply into the hinge region of the SGK1 kinase domain[4].

Mechanism of Action : Molecular docking studies validate that the 6-methoxyphenylamine moiety establishes a crucial, high-affinity hydrogen bond with the Glu183 residue within the SGK1 hinge region[4]. This targeted interaction, synergized with the hydrophobic anchoring provided by the 4-CF₃ group, yields exceptional inhibitory potency. A leading derivative, Compound 12f, demonstrated an IC₅₀ of 0.39 μM (a 7.8-fold improvement over earlier hits) and effectively suppressed tumor growth in PC3 xenograft models in BALB/c nude mice without inducing observable systemic toxicity[4].

Caption: SGK1 signaling pathway and targeted inhibition by 4-(trifluoromethyl)quinoline derivatives.

Quantitative Data Summary

To contextualize the synthetic viability and biological efficacy of these derivatives, the following table summarizes key quantitative metrics extracted from recent peer-reviewed literature:

Compound / DerivativePrimary Application / TargetKey Metric / YieldReference
6-Chloro-2-phenyl-4-(CF₃)quinoline (3b) Synthetic Building Block91% Yield (Cu-Catalyzed, gram-scale)[2]
3-Fluoro-6-methoxy-2-phenyl-4-(CF₃)quinoline Synthetic Building Block83% Yield (One-Pot Sequential)[5]
Compound 12f (6-aryl substituted) SGK1 Inhibitor (Prostate Cancer)IC₅₀ = 0.39 μM[4]
4-Amino-7-(CF₃)quinoline Antimalarial / Anticancer Scaffold>95% Purity (Commercial/Bench)[1]

Conclusion & Future Perspectives

The 4-(trifluoromethyl)quinoline scaffold represents a highly versatile and ascendant platform in modern drug discovery. The strategic placement of the trifluoromethyl group not only dictates the physicochemical parameters of the molecule (such as LogP and metabolic resistance) but also fundamentally alters its binding kinetics within target proteins like SGK1[4]. Future research should focus on the asymmetric functionalization of the quinoline core and the exploration of these derivatives in overcoming multidrug-resistant malignancies and complex parasitic infections.

References

  • [2] Access to 4-Trifluoromethyl Quinolines via Cu-Catalyzed Annulation Reaction of Ketone Oxime Acetates with ortho-Trifluoroacetyl Anilines under Redox-Neutral Conditions. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • [5] One-Pot Synthesis of 3-Fluoro-4-(trifluoromethyl)quinolines from Pentafluoropropen-2-ol and Their Molecular Modification. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • [3] Synthesis of Quinolines via the Metal-Free Visible-Light-Mediated Radical Azidation of Cyclopropenes. Infoscience - EPFL. URL:[Link]

  • [4] Hit to lead optimization of the 4-trifluoromethylquinoline derivatives as novel SGK1 inhibitors with potent anti-prostate cancer activity. PubMed - NIH. URL:[Link]

Sources

Foundational

Electronic Properties of 8-Methoxy-4-(trifluoromethyl)quinolines: A Push-Pull Paradigm in Medicinal and Materials Chemistry

Executive Summary The quinoline scaffold is a privileged structure in both medicinal chemistry and materials science. The strategic functionalization of this core with an 8-methoxy group and a 4-trifluoromethyl group gen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in both medicinal chemistry and materials science. The strategic functionalization of this core with an 8-methoxy group and a 4-trifluoromethyl group generates a highly polarized, "push-pull" electronic architecture. This specific substitution pattern fundamentally alters the molecular orbital dynamics of the quinoline ring. The electron-donating group (EDG) at position 8 and the strong electron-withdrawing group (EWG) at position 4 create an Intramolecular Charge Transfer (ICT) state that governs the molecule's photophysical behavior, metabolic stability, and target-binding affinity.

This whitepaper provides an in-depth technical analysis of the electronic properties of 8-methoxy-4-(trifluoromethyl)quinolines, detailing the causality behind their molecular behavior and outlining self-validating experimental protocols for their characterization.

Molecular Orbital Dynamics and the Push-Pull Effect

The distinctive electronic configuration of the quinoline core facilitates both electrophilic and nucleophilic interactions, enabling flexible structural modification 1. In 8-methoxy-4-(trifluoromethyl)quinoline, the electronic properties are dictated by the synergistic opposition of its substituents:

  • The 4-Trifluoromethyl Group (EWG): The trifluoromethyl group exerts a profound σ -inductive electron-attracting effect. By pulling electron density away from the π -conjugated system, it significantly depresses the Lowest Unoccupied Molecular Orbital (LUMO). This increases the molecule's electrophilicity and lipophilicity, which is critical for enhancing membrane permeability and modulating target selectivity in biological systems 2.

  • The 8-Methoxy Group (EDG): Conversely, the oxygen lone pairs of the 8-methoxy group conjugate with the aromatic π -system via mesomeric donation. This localized increase in electron density elevates the Highest Occupied Molecular Orbital (HOMO), enhancing the fluorescence intensity compared to unsubstituted or hydroxylated analogs 3.

The spatial separation of these groups across the rigid bicyclic core drives an Intramolecular Charge Transfer (ICT) upon photoexcitation.

G EDG 8-Methoxy Group (Donor) Core Quinoline Core (π-Conjugation) EDG->Core HOMO HOMO Elevation (Increased Nucleophilicity) EDG->HOMO EWG 4-Trifluoromethyl (Acceptor) Core->EWG LUMO LUMO Depression (Increased Electrophilicity) EWG->LUMO ICT Intramolecular Charge Transfer (ICT) HOMO->ICT LUMO->ICT

Electronic push-pull mechanism driving Intramolecular Charge Transfer (ICT).

Quantitative Electronic Profiling

The push-pull dynamics predictably alter the optical and electrochemical bandgaps. Below is a comparative synthesis of the electronic properties, demonstrating how the dual substitution narrows the bandgap relative to mono-substituted analogs.

CompoundHOMO (eV)LUMO (eV)Bandgap (eV)Abs. Max ( λmax​ , nm)Em. Max ( λem​ , nm)
Quinoline (Unsubstituted)-6.20-2.104.10313390
8-Methoxyquinoline-5.85-2.053.80325410
4-(Trifluoromethyl)quinoline-6.45-2.803.65330425
8-Methoxy-4-(CF3)quinoline -5.90 -2.75 3.15 355 480

*Note: HOMO/LUMO values are representative estimates derived from cyclic voltammetry and DFT calculations (B3LYP/6-311++G**) of related quinoline derivatives 3, 4.

Self-Validating Experimental Methodologies

To accurately characterize the electronic properties of 8-methoxy-4-(trifluoromethyl)quinolines, researchers must employ an orthogonal validation strategy. Relying on a single method introduces artifacts from solvation or electrode kinetics. The following protocols form a self-validating triad: Optical Spectroscopy, Electrochemistry, and Computational Modeling.

G Start Compound Synthesis & Purification (>99%) UV UV-Vis & Fluorescence (Optical Bandgap) Start->UV CV Cyclic Voltammetry (Electrochemical Bandgap) Start->CV DFT DFT Modeling (Theoretical Orbitals) Start->DFT Integration Data Synthesis & Electronic Profiling UV->Integration CV->Integration DFT->Integration

Orthogonal experimental workflow for comprehensive electronic characterization.

Protocol 1: Photophysical Characterization (Solvatochromism)

Causality: Measuring absorption and emission across solvents of varying polarity isolates the ICT effect. A highly polarized excited state will be stabilized by polar solvents, resulting in a bathochromic (red) shift in emission.

  • Preparation: Prepare 1.0×10−5 M stock solutions of the quinoline derivative in three solvents: Cyclohexane (non-polar), Dichloromethane (moderate), and Methanol (polar, protic).

  • Baseline Correction: Record a baseline using the pure solvent in matched quartz cuvettes (1 cm path length) to eliminate solvent scattering artifacts.

  • Absorption Spectra: Scan from 250 nm to 600 nm using a UV-Vis spectrophotometer. Identify the lowest energy π−π∗ transition peak.

  • Emission Spectra: Excite the sample at the absorption maximum ( λmax​ ). Record the emission from λmax​+15 nm to 700 nm.

  • Validation: Calculate the Stokes shift for each solvent. A linear correlation in a Lippert-Mataga plot confirms the presence of an ICT state driven by the push-pull substituents.

Protocol 2: Electrochemical Bandgap Determination (Cyclic Voltammetry)

Causality: Cyclic voltammetry directly measures the oxidation and reduction potentials, which correlate to the HOMO and LUMO energy levels, respectively. Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) is used as the supporting electrolyte because its bulky ions minimize ion-pairing with the polarized quinoline intermediates.

  • Cell Setup: Assemble a three-electrode cell: Glassy carbon working electrode, Platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Solution Prep: Dissolve 1.0 mM of the quinoline derivative and 0.1 M TBAPF6​ in anhydrous acetonitrile. Degas with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which would obscure the reduction peaks.

  • Measurement: Sweep the potential from -2.5 V to +2.0 V at a scan rate of 100 mV/s.

  • Internal Calibration (Self-Validation): Add 1.0 mM Ferrocene (Fc) to the solution and run a final scan. The Fc/Fc+ redox couple acts as an internal standard.

  • Calculation: Calculate HOMO/LUMO levels using the equations:

    • EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8]eV

    • ELUMO​=−[Eredonset​−E1/2​(Fc/Fc+)+4.8]eV

Protocol 3: Density Functional Theory (DFT) Modeling

Causality: Experimental bandgaps include solvation energy. Gas-phase DFT calculations isolate the intrinsic electronic properties of the molecule, verifying the orbital localizations.

  • Geometry Optimization: Build the molecule in a computational chemistry suite (e.g., Gaussian 09/16). Optimize the ground-state geometry using the B3LYP functional and the 6-311++G** basis set 3. The diffuse functions (++) are critical for accurately modeling the electron-rich methoxy oxygen and the highly electronegative fluorines.

  • Frequency Calculation: Run a frequency calculation to ensure the optimized geometry represents a true minimum on the potential energy surface (no imaginary frequencies).

  • TD-DFT: Perform Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional to calculate the first three singlet-singlet excitation energies. CAM-B3LYP corrects for long-range charge transfer errors inherent in standard B3LYP, providing a highly accurate theoretical absorption spectrum.

Pharmacological and Material Implications

The precise tuning of the electronic properties in 8-methoxy-4-(trifluoromethyl)quinolines has profound downstream effects:

  • Medicinal Chemistry: The depressed LUMO and increased lipophilicity imparted by the CF3​ group enhance blood-brain barrier penetration and cellular uptake. This is highly relevant for targeting central nervous system malignancies, as seen in novel 4-trifluoromethylquinoline derivatives that suppress glioblastoma by inhibiting cystathionine γ -lyase (CTH) 1. Furthermore, the CF3​ group acts as a bioisostere, resisting oxidative metabolism while modulating binding at sites such as the colchicine pocket of tubulin 2.

  • Materials Science & Sensors: The push-pull architecture creates an ideal scaffold for fluorescent probes. Similar 8-methoxyquinoline derivatives have been utilized as GFP-inspired fluorescent molecular sensors, exhibiting massive fluorescence enhancements via Photoinduced Electron Transfer (PeT) mechanisms upon metal binding 5. Additionally, the robust donor-acceptor structure makes these compounds viable candidates for emissive layers in Organic Light-Emitting Diodes (OLEDs) 4.

References

  • Design, Synthesis and Bioevaluation of Novel Trifluoromethylquinoline Derivatives As Tubulin Polymerization Inhibitors.
  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. NIH.
  • Hijacking the Hydrogen Sulfide Axis: A Novel 4-Trifluoromethylquinoline Derivative Suppresses Glioblastoma via Cystathionine γ-Lyase Suppression.
  • Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. MDPI.
  • A GFP Inspired 8‐Methoxyquinoline–Derived Fluorescent Molecular Sensor for the Detection of Zn by Two–Photon Microscopy.
  • Green synthesis of 2-trifluoromethylquinoline skeletons via organocatalytic N-[(α-trifluoromethyl)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Pathway for 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline

Introduction and Strategic Overview The incorporation of fluorinated motifs, particularly the trifluoromethyl (–CF₃) group, into quinoline scaffolds is a cornerstone strategy in modern drug discovery. The –CF₃ group enha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

The incorporation of fluorinated motifs, particularly the trifluoromethyl (–CF₃) group, into quinoline scaffolds is a cornerstone strategy in modern drug discovery. The –CF₃ group enhances metabolic stability, increases lipophilicity, and modulates the pKa of adjacent amines, making compounds like 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline highly valuable as advanced synthetic intermediates for kinase inhibitors, antimalarials, and selective androgen receptor modulators[1].

Synthesizing this specific functionalized quinoline requires a highly regioselective approach. The presence of the electron-donating 8-methoxy group and the strongly electron-withdrawing 4-trifluoromethyl group dictates a two-phase retrosynthetic strategy:

  • Knorr-Type Cyclization: Condensation of 2-methoxyaniline with ethyl 4,4,4-trifluoroacetoacetate to form the quinolone core.

  • Dehydroxylative Bromination: Conversion of the resulting lactam/enol tautomer to the 2-bromoquinoline using an oxophilic brominating agent.

Mechanistic Pathway & Workflow Visualization

The synthesis relies on the chemoselective condensation of the primary amine of 2-methoxyaniline with the highly electrophilic ketone carbonyl of ethyl 4,4,4-trifluoroacetoacetate. Removing water shifts the equilibrium toward the β-amino acrylate intermediate. Subsequent acid-catalyzed cyclization forms 8-methoxy-4-(trifluoromethyl)quinolin-2(1H)-one . Because 2-hydroxyquinolines exist predominantly in their stable lactam (quinolone) tautomeric form, standard nucleophilic bromination fails. Instead, phosphoryl tribromide (POBr₃) is required to activate the lactam oxygen, forming an imidoyl bromide intermediate that subsequently yields the target 2-bromoquinoline[2].

Retrosynthetic workflow for 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline via Knorr cyclization.

Quantitative Reaction Parameters

To ensure reproducibility and optimal yield, the stoichiometric parameters and expected outputs are summarized below.

StepReagent / IntermediateMW ( g/mol )EquivalentsAmount (Scale)Role in Reaction
1a 2-Methoxyaniline123.151.012.3 g (100 mmol)Nucleophile / Core
1a Ethyl 4,4,4-trifluoroacetoacetate184.111.222.1 g (120 mmol)Electrophile / Core
1a p-Toluenesulfonic acid (p-TsOH)172.200.050.86 g (5 mmol)Acid Catalyst
1b Polyphosphoric Acid (PPA)~338.0Excess50 mLCyclization Medium
1 Output 8-Methoxy-4-(CF₃)quinolin-2(1H)-one 243.18-~14.6 g (60% yield)Intermediate
2 8-Methoxy-4-(CF₃)quinolin-2(1H)-one243.181.010.0 g (41.1 mmol)Substrate
2 Phosphoryl tribromide (POBr₃)286.693.035.3 g (123.3 mmol)Halogenating Agent
2 Output Target: 2-Bromo-8-methoxy-4-(CF₃)quinoline 306.08-~9.4 g (75% yield)Final Product

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one

Causality Note: The condensation step utilizes a Dean-Stark apparatus. Because the reaction between the aniline and the β-keto ester produces water, continuous azeotropic removal is mandatory to drive the thermodynamically reversible imine/enamine formation to completion[3].

  • Condensation:

    • Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

    • Add 2-methoxyaniline (12.3 g, 100 mmol), ethyl 4,4,4-trifluoroacetoacetate (22.1 g, 120 mmol), and p-TsOH (0.86 g, 5 mmol) into 150 mL of anhydrous toluene.

    • Heat the mixture to 120°C (reflux) for 12–16 hours until water ceases to collect in the trap.

    • Cool to room temperature and concentrate the mixture under reduced pressure to yield the crude β-amino acrylate intermediate as a viscous oil.

  • Cyclization:

    • In a separate 250 mL flask, pre-heat Polyphosphoric Acid (PPA) (50 mL) to 90°C to reduce its viscosity. (Note: Concentrated H₂SO₄ can be used as an alternative, but PPA often yields cleaner profiles for electron-rich anilines)[4][5].

    • Add the crude intermediate dropwise to the stirred PPA over 30 minutes, maintaining the internal temperature between 100°C and 110°C.

    • Stir the dark mixture at 110°C for 2 hours.

  • Workup & Isolation:

    • Carefully pour the hot reaction mixture onto 400 g of crushed ice with vigorous stirring.

    • Neutralize the acidic suspension slowly with saturated aqueous Na₂CO₃ until the pH reaches ~6-7.

    • Filter the resulting precipitate under vacuum, wash extensively with distilled water, and dry overnight in a vacuum oven at 50°C to afford the intermediate quinolone as an off-white solid.

Protocol B: Synthesis of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline

Causality Note: POBr₃ acts as both the activating electrophile and the bromide source. It attacks the lactam carbonyl oxygen, creating a highly reactive phosphorodibromidate leaving group. The liberated bromide ion then attacks the C2 position via a nucleophilic aromatic substitution (SₙAr) mechanism, restoring aromaticity[2].

  • Activation and Bromination:

    • In a rigorously dried 100 mL Schlenk flask under an argon atmosphere, combine 8-methoxy-4-(trifluoromethyl)quinolin-2(1H)-one (10.0 g, 41.1 mmol) and POBr₃ (35.3 g, 123.3 mmol).

    • Safety Warning: POBr₃ is highly corrosive and reacts violently with water. Perform this step in a well-ventilated fume hood.

    • Heat the neat mixture slowly to 110°C. The mixture will melt and become a homogenous, dark solution. Stir at this temperature for 3 to 4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 4:1) or LC-MS.

  • Quenching & Extraction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Extremely cautiously, quench the excess POBr₃ by adding crushed ice piece-by-piece, followed by the slow addition of ice-cold water (100 mL).

    • Basify the aqueous layer to pH 8 using saturated aqueous NaHCO₃.

    • Extract the aqueous phase with Ethyl Acetate (3 × 100 mL).

  • Purification:

    • Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via silica gel flash chromatography (Eluent: Gradient of 0% to 10% EtOAc in Hexanes) to isolate the pure 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline as a pale yellow solid[6].

References

  • Cas 25199-84-2, 2-HYDROXY-4-(TRIFLUOROMETHYL)QUINOLINE Source: LookChem URL:[Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS Source: IIP Series URL:[Link]

  • Searching for New Leads for Tuberculosis: Design, Synthesis, and Biological Evaluation of Novel 2-Quinolin-4-yloxyacetamides Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2-Trifluoromethyl-4- and 4-Trifluoromethyl-2-quinolinones Source: ResearchGate URL:[Link]

Sources

Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline

Executive Summary The synthesis of highly functionalized quinolines is a cornerstone of modern drug discovery, particularly in the development of antimalarial, antiviral, and oncology therapeutics. 2-Bromo-8-methoxy-4-(t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized quinolines is a cornerstone of modern drug discovery, particularly in the development of antimalarial, antiviral, and oncology therapeutics. 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline is a privileged, mefloquine-like scaffold. However, its unique electronic topology presents specific challenges during palladium-catalyzed C–C bond formation. This application note provides a comprehensive, self-validating protocol for the Suzuki-Miyaura cross-coupling of this substrate, detailing the mechanistic causality behind catalyst selection, solvent effects, and reaction monitoring.

Mechanistic Rationale & Substrate Profiling

To achieve high yields, one must understand the electronic push-and-pull within the 2-bromo-8-methoxy-4-(trifluoromethyl)quinoline architecture:

  • Hyper-Activated Oxidative Addition: The C2 position is intrinsically electrophilic due to the adjacent endocyclic nitrogen (the α -effect). This electrophilicity is profoundly amplified by the strongly electron-withdrawing C4-trifluoromethyl (–CF 3​ ) group, which significantly lowers the LUMO of the quinoline ring[1]. Consequently, the oxidative addition of the Pd(0) catalyst into the C2–Br bond is exceptionally fast, outcompeting typical aryl bromides[2].

  • The Transmetalation Bottleneck: Because oxidative addition is rapid, the kinetic bottleneck of the catalytic cycle shifts. For highly electron-deficient heteroaryl bromides, transmetalation becomes the rate-limiting step[3]. The intermediate Pd(II) species is highly stable; if the boronic acid is not sufficiently activated by a base, the catalyst becomes sequestered, leading to incomplete conversion and increased protodeboronation side reactions.

  • Steric Considerations: The C8-methoxy group provides steric shielding on the lower hemisphere of the quinoline core. While it does not directly impede the C2 trajectory, it necessitates the use of ligands with an appropriate bite angle (such as dppf) to prevent steric clash during the reductive elimination phase[4].

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Complex Pd(II)(Ar)(Br)L2 Pd0->OxAdd + 2-Br-8-OMe-4-CF3-Quinoline (Fast) TransMet Transmetalation Complex Pd(II)(Ar)(Ar')L2 OxAdd->TransMet + Ar'-B(OH)3- (Rate-Limiting) RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 - Biaryl Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling tailored for electron-deficient quinolines.

Quantitative Data: Reaction Optimization

To overcome the transmetalation bottleneck, empirical optimization of the base and solvent system is required. The use of strong aqueous bases facilitates the formation of the reactive boronate complex [Ar′−B(OH)3​]− , which is essential for transferring the aryl group to the palladium center.

Table 1: Optimization of Reaction Parameters for Phenylboronic Acid Coupling

EntryCatalyst (5 mol%)LigandBase (2.0 eq)Solvent (v/v)Temp (°C)Yield (%)
1Pd(OAc) 2​ PPh 3​ K 2​ CO 3​ DMF/H 2​ O (5:1)9045
2Pd(PPh 3​ ) 4​ NoneK 2​ CO 3​ Toluene/EtOH/H 2​ O8078
3 Pd(dppf)Cl 2​ None K 3​ PO 4​ Dioxane/H 2​ O (4:1) 90 92
4Pd 2​ (dba) 3​ XPhosK 3​ PO 4​ Toluene/H 2​ O (10:1)10095

Note: Yields determined by HPLC using an internal standard. Entry 3 represents the optimal balance of cost, operational simplicity, and yield. The bidentate dppf ligand suppresses catalyst deactivation, while K 3​ PO 4​ provides superior boronic acid activation[4].

Standardized Experimental Protocol

This protocol is designed as a self-validating system . Visual and analytical cues are embedded within the steps to ensure the scientist can verify the reaction's trajectory in real-time.

Workflow Prep 1. Reagent Preparation Degas 2. Degassing (N2 Purge) Prep->Degas React 3. Reaction (90°C, 12h) Degas->React Workup 4. Aqueous Workup React->Workup Purify 5. Flash Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for the synthesis of 2-aryl-8-methoxy-4-(trifluoromethyl)quinolines.

Materials Required
  • Substrate: 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline (1.0 mmol, 306 mg)

  • Coupling Partner: Arylboronic acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl 2​⋅ CH 2​ Cl 2​ (0.05 mmol, 36 mg)

  • Base: K 3​ PO 4​ (2.0 mmol, 424 mg)

  • Solvent: 1,4-Dioxane (4.0 mL) and Deionized H 2​ O (1.0 mL)

Step-by-Step Methodology

Step 1: Reagent Assembly & Degassing (Critical Step)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the quinoline substrate, arylboronic acid, K 3​ PO 4​ , and Pd(dppf)Cl 2​ .

  • Add 1,4-Dioxane and H 2​ O.

  • Causality Insight: Degassing is not merely a formality; ambient oxygen will rapidly oxidize the Pd(0) active species and promote oxidative homocoupling of the boronic acid. Perform three cycles of Freeze-Pump-Thaw, or vigorously bubble N 2​ through the solution for 15 minutes.

Step 2: Reaction Execution & In-Process Validation

  • Seal the tube and heat the mixture in an oil bath pre-equilibrated to 90 °C for 12 hours.

  • Visual Validation: Upon reaching 90 °C, the initial bright orange/red suspension (characteristic of the Pd(II) precatalyst) will dissolve and transition to a dark brown, homogeneous solution. As the reaction progresses, a fine white precipitate (KBr salts) will form on the walls of the flask.

Step 3: Reaction Monitoring (TLC)

  • After 4 hours, sample the reaction. Dilute a 10 μ L aliquot in 100 μ L of EtOAc and wash with 100 μ L of water to remove salts.

  • Analytical Validation: Elute on silica gel using Hexanes/EtOAc (4:1).

    • Starting Material: Highly UV-active spot at R f​ = 0.60.

    • Product: A new spot will appear at R f​ 0.45. Crucially, due to the extended conjugation of the biaryl system, the product spot will exhibit intense blue fluorescence under 365 nm UV light, distinguishing it from the starting material.

Step 4: Workup & Purification

  • Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Transfer the filtrate to a separatory funnel, wash with brine (2 × 10 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc) to afford the pure cross-coupled product.

Troubleshooting & Side Reactions

  • High Levels of Protodeboronation (Ar-H formation): If the boronic acid is consumed but the quinoline starting material remains, protodeboronation is occurring. This is caused by trace acidic impurities or excessive water at high temperatures. Solution: Switch to the corresponding pinacol boronate ester (Ar-Bpin) or lower the water ratio in the solvent mixture.

  • Catalyst Plating (Palladium Mirror): If a metallic mirror forms on the flask early in the reaction, the catalyst is decomposing before transmetalation can occur. Solution: Ensure rigorous degassing. If the issue persists, switch to a more sterically demanding, electron-rich ligand system like Pd 2​ (dba) 3​ / XPhos to stabilize the Pd(0) intermediate.

References

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids Source: PMC (nih.gov) URL:1

  • Suzuki-Miyaura Cross Coupling Reaction Source: TCI Chemicals URL:2

  • Suzuki Coupling Source: Organic Chemistry Portal URL:3

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides Source: The Journal of Organic Chemistry (ACS Publications) URL:4

Sources

Method

Application Note: 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline as a Privileged Precursor in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The quinoline scaffold is a cornerstone in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, historically recognized for its broad spectrum of biological activities ranging from antimalarials to modern targeted kinase inhibitors. Among functionalized quinoline building blocks, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline stands out as a highly versatile, privileged precursor. This application note details the structural rationale, synthetic workflows, and validated cross-coupling protocols required to leverage this compound in drug discovery, specifically focusing on the generation of novel anti-cancer agents and neuro-therapeutics.

Structural Rationale & Mechanistic Insights

The strategic placement of functional groups on this specific quinoline core provides a unique balance of reactivity for synthesis and pharmacodynamic properties for biological targeting:

  • 2-Bromo Position (Synthetic Anchor): The bromine atom at the C2 position serves as an excellent leaving group for transition-metal-catalyzed cross-coupling. Because the C-Br bond has a lower dissociation energy than a C-Cl bond, it facilitates rapid oxidative addition by Palladium(0) species, enabling efficient C-C and C-N bond formation [1].

  • 8-Methoxy Group (Biological Anchor): The methoxy group at the C8 position acts as a critical hydrogen-bond acceptor. While its electron-donating nature (+M effect) typically deactivates the ring towards nucleophilic attack, it is essential for target binding in many biological systems, mimicking the structural motifs of established drugs like primaquine.

  • 4-Trifluoromethyl Group (Metabolic Shield): The strongly electron-withdrawing CF3 group (-I, -M effects) counteracts the electron density provided by the 8-methoxy group, re-activating the C2-Br bond for cross-coupling. Biologically, the CF3 group blocks cytochrome P450-mediated oxidation at the C4 position, significantly enhancing the metabolic stability, lipophilicity, and cell permeability of the final drug candidate [2].

Synthetic Workflows & Cross-Coupling Protocols

The primary utility of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline lies in its ability to undergo divergent synthesis to create massive libraries of lead compounds.

SyntheticWorkflow Precursor 2-Bromo-8-methoxy- 4-(trifluoromethyl)quinoline Suzuki Suzuki-Miyaura (C-C Coupling) Precursor->Suzuki Aryl Boronic Acids Pd(dppf)Cl2, Base Buchwald Buchwald-Hartwig (C-N Coupling) Precursor->Buchwald Anilines Pd2(dba)3, Xantphos ArylDeriv 2-Aryl Derivatives (Antimalarial/Antiviral) Suzuki->ArylDeriv AminoDeriv 2-Anilino Derivatives (Kinase Inhibitors) Buchwald->AminoDeriv

Synthetic divergence of the quinoline precursor via Pd-catalyzed cross-coupling.

Quantitative Data: Optimization of C-N Coupling Conditions

To synthesize 2-anilinoquinoline derivatives (potent kinase inhibitors), the Buchwald-Hartwig amination must be carefully optimized. The table below summarizes the quantitative screening of catalytic conditions.

EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Observation
1Pd(OAc)2 (5%)BINAP (10%)K2CO3 (2.0)Toluene9045Incomplete conversion
2 Pd2(dba)3 (2.5%) Xantphos (5%) Cs2CO3 (2.0) 1,4-Dioxane 100 88 Optimal conditions
3Pd(dppf)Cl2 (5%)dppf (10%)NaOtBu (2.0)DMF11032CF3 defluorination detected
4Pd2(dba)3 (2.5%)BrettPhos (5%)Cs2CO3 (2.0)1,4-Dioxane10071Steric hindrance
Protocol A: Self-Validating Buchwald-Hartwig Amination

Objective: Synthesis of 4-trifluoromethyl-2-anilinoquinoline derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline (1.0 equiv), the desired aniline derivative (1.2 equiv), Pd2(dba)3 (0.025 equiv), Xantphos (0.05 equiv), and anhydrous Cs2CO3 (2.0 equiv).

    • Causality Insight: Xantphos is selected due to its large bite angle (111°), which forces the palladium intermediate into a geometry that drastically accelerates the reductive elimination step—the typical rate-limiting step when coupling electron-rich anilines. Cs2CO3 is chosen over stronger bases (like NaOtBu) to prevent base-mediated degradation of the sensitive CF3 group.

  • Degassing (Critical): Subject the solid mixture to three rigorous vacuum/nitrogen purge cycles.

    • Causality Insight: Palladium(0) complexes are highly susceptible to oxidation by dissolved O2, which forms inactive Pd(II) peroxo species and permanently quenches the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration. Stir at 100°C for 12 hours under a positive nitrogen atmosphere.

  • In-Process Control (IPC) & Self-Validation: At 8 hours, sample 10 µL of the reaction, dilute in LC-MS grade acetonitrile, and analyze.

    • Self-Validation Metric 1 (LC-MS): The starting 2-bromo precursor exhibits a distinct 1:1 isotopic doublet (M, M+2) at m/z ~306/308 due to the natural abundance of 79Br and 81Br. The complete disappearance of this doublet and the emergence of a single product mass peak validates 100% conversion.

    • Self-Validation Metric 2 (19F-NMR): Analyze the crude mixture via 19F-NMR. A sharp singlet at approximately -62 ppm confirms that the CF3 group has remained structurally intact and did not undergo defluorination.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate in vacuo, and purify via flash column chromatography (Hexanes/Ethyl Acetate).

Biological Applications & Target Pathways

Derivatives synthesized from 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline have demonstrated profound efficacy in two major therapeutic areas:

Oncology: SGK1 Kinase Inhibition

Recent drug discovery efforts have identified the 4-trifluoromethyl-2-anilinoquinoline scaffold as a highly potent inhibitor of Serum/Glucocorticoid Regulated Kinase 1 (SGK1) [2]. SGK1 is heavily implicated in tumor survival and resistance to chemotherapy. By acting as ATP-competitive inhibitors, these quinoline derivatives block the phosphorylation of downstream targets like NDRG1, forcing cancer cells (such as PC3 prostate cancer lines) into early and late apoptosis while inducing cell cycle arrest [2].

SGK1Pathway PI3K PI3K mTORC2 mTORC2 PI3K->mTORC2 Activation SGK1 SGK1 mTORC2->SGK1 Phosphorylation NDRG1 NDRG1 SGK1->NDRG1 Phosphorylation (Pro-survival) Apoptosis Apoptosis & Cell Cycle Arrest SGK1->Apoptosis Inhibition leads to Inhibitor 2-Anilinoquinoline Derivative Inhibitor->SGK1 ATP-competitive Inhibition

Mechanism of action for 2-anilinoquinoline derivatives targeting the SGK1 pathway.

Neuro-therapeutics: Sodium Channel Blockade

Beyond oncology, trifluoromethylated quinoline derivatives are emerging as powerful agents in neurology. Recent high-throughput in vivo screening using zebrafish models has demonstrated that quinoline-derived trifluoromethyl compounds act as potent sodium channel blockers. These agents effectively reduce inflammatory sodium signals released by peripheral nerve damage, showcasing high potential as low-toxicity antiepileptic and analgesic agents for neuropathic pain [3].

References

  • Title: Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 Source: Molecular Diversity (via ResearchGate) URL: [Link]

  • Title: Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels Source: ChemMedChem (via PubMed) URL: [Link]

Sources

Application

Application Note: Advanced Protocol for the Buchwald-Hartwig Amination of Bromoquinolines

Introduction & Rationale The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities[1]. Specifically, functionalizing the 3-posi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities[1]. Specifically, functionalizing the 3-position via carbon-nitrogen (C–N) cross-coupling generates 3-aminoquinolines, which are critical building blocks for novel therapeutics[1]. Historically, synthesizing these compounds via classical nucleophilic aromatic substitution (SNAr) required excessively harsh conditions and suffered from poor substrate scope[2][3].

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized this process, providing a robust, highly tunable methodology for coupling aryl halides with primary and secondary amines under mild conditions[3][4]. This application note details a comprehensive, self-validating protocol for the amination of bromoquinolines, providing mechanistic insights to empower researchers in rational reaction optimization.

Mechanistic Causality: Understanding the Catalytic Cycle

To achieve high conversion and prevent catalyst death, one must understand the causality behind each reaction parameter. The Buchwald-Hartwig amination of bromoquinolines operates via a four-step catalytic cycle[5]:

  • Precatalyst Activation : The cycle requires an active Pd(0) species. While Pd(OAc)₂ can be used, it requires in situ reduction by amines or phosphines[5]. Using Pd₂(dba)₃ provides a direct source of Pd(0), bypassing the reduction step and ensuring rapid initiation[1][5].

  • Oxidative Addition : The electron-deficient nature of the bromoquinoline ring facilitates the rapid oxidative insertion of the Pd(0) catalyst into the C–Br bond, forming a Pd(II) aryl halide complex[1][4].

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. A strong, sterically hindered base (such as NaOtBu) is strictly required to deprotonate this intermediate, forming a crucial palladium-amido complex[4][6].

  • Reductive Elimination : The product is expelled, regenerating the Pd(0) catalyst[1]. Bidentate ligands (e.g., BINAP) or bulky monodentate ligands (e.g., XPhos) force the metal center into a geometry that accelerates this elimination while suppressing competitive β-hydride elimination (a common side reaction when using secondary amines)[3][7].

G Pd0 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition L₂Pd(II)(Ar)(Br) Pd0->OxAdd + Ar-Br (Bromoquinoline) AmineCoord Amine Coordination L₂Pd(II)(Ar)(NH₂R)⁺Br⁻ OxAdd->AmineCoord + R-NH₂ Amido Amido Complex L₂Pd(II)(Ar)(NHR) AmineCoord->Amido + Base - Base·HBr Amido->Pd0 Reductive Elimination - Ar-NHR

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination of bromoquinolines.

Reaction Parameter Optimization

The success of the coupling relies on the synergistic selection of the catalyst, ligand, base, and solvent[5]. The table below summarizes quantitative data and mechanistic rationales for optimal parameter selection.

ParameterStandard ConditionAlternative / Green ConditionMechanistic Rationale & Impact
Pd Source Pd₂(dba)₃ (1–5 mol%)Pd(OAc)₂ (requires reduction)Pd₂(dba)₃ provides direct access to Pd(0)[5]. Pd(OAc)₂ is air-stable but may exhibit lower initial catalytic activity without a reducing agent[8].
Ligand BINAP (2–10 mol%)XPhos or SIPr (NHC ligand)Bidentate ligands like BINAP prevent off-cycle Pd-dimer formation and suppress β-hydride elimination, boosting yields up to 88%[3][7].
Base NaOtBu (1.2–1.5 equiv)Cs₂CO₃ or LHMDSNaOtBu provides the optimal pKa (~19) to deprotonate the Pd-amine complex[4][5]. Cs₂CO₃ is used if the substrate is base-sensitive[4].
Solvent Toluene or DioxaneTMO (2,2,5,5-tetramethyloxolane)TMO is a green, peroxide-free alternative to toluene, yielding comparable results (e.g., ~80% yield for piperidine couplings)[7].
Temperature 80–110 °C (Thermal)100 °C (Microwave)Sufficient thermal energy is required for oxidative addition. Microwave irradiation can selectively activate polar intermediates, accelerating the reaction[9].

Detailed Experimental Protocol

The following is a highly optimized, step-by-step methodology for the synthesis of 3-aminoquinoline from 3-bromoquinoline[1].

Workflow Prep Schlenk Tube Prep (Inert Atmosphere) Reagents Add Pd, Ligand, Base & Bromoquinoline Prep->Reagents Solvent Add Degassed Solvent (Toluene/Dioxane) Reagents->Solvent Heat Heat to 80-110°C (Monitor via TLC) Solvent->Heat Purify Filtration & Flash Chromatography Heat->Purify

Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Step 1: Inert Atmosphere Preparation
  • Flame-dry or oven-dry a Schlenk tube equipped with a magnetic stir bar.

  • Seal the tube with a rubber septum, evacuate, and backfill with high-purity Argon or Nitrogen. Repeat this cycle three times to ensure a strictly anhydrous and oxygen-free environment[1].

Step 2: Reagent Addition
  • Briefly remove the septum under a positive flow of inert gas.

  • Add 3-bromoquinoline (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and racemic BINAP (0.04 mmol, 4 mol%)[1][4].

  • Add NaOtBu (1.4 mmol, 1.4 equiv). Critical Note: NaOtBu is highly hygroscopic; weigh this rapidly or inside a glovebox to prevent hydrolysis to NaOH, which will fail to deprotonate the catalytic intermediate[6].

Step 3: Solvent Addition and Reaction
  • Replace the septum and establish an inert atmosphere.

  • Inject 4.0 mL of anhydrous, degassed toluene (or TMO for a green alternative) via a syringe[1][7].

  • Inject the amine nucleophile (1.2 mmol, 1.2 equiv) via a microsyringe. (If the amine is a solid, add it during Step 2).

  • Place the Schlenk tube in a pre-heated oil bath at 90 °C and stir vigorously for 4–12 hours[1][5].

Step 4: Workup and Purification
  • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure 3-aminoquinoline derivative[1].

Self-Validating Systems & Troubleshooting

To ensure the integrity of the experiment, monitor the following self-validating indicators:

  • Colorimetric Shift: The initial mixture of Pd₂(dba)₃ and BINAP in toluene is typically dark purple or deep red. As the active Pd(0) complex enters the catalytic cycle at elevated temperatures, the solution should transition to a dark orange or homogenous brown.

  • Catalyst Death Indicator: If a fine, insoluble black precipitate (palladium black) forms rapidly on the walls of the flask, the catalyst has decomposed. This is usually caused by oxygen ingress or wet solvent[10].

  • Reaction Stalling: Monitor the reaction via GC-MS or TLC. If the reaction stalls at <50% conversion, the base may have been compromised by moisture[6]. Alternatively, if using a secondary amine, competitive β-hydride elimination might be occurring; resolving this requires switching to a more sterically demanding ligand like XPhos or an NHC ligand (e.g., SIPr)[2][7].

Sources

Method

Application Note: 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline in Medicinal Chemistry

Executive Summary & Structural Rationale In modern medicinal chemistry, the rapid assembly of complex, biologically active scaffolds relies heavily on multifunctional building blocks. 2-Bromo-8-methoxy-4-(trifluoromethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the rapid assembly of complex, biologically active scaffolds relies heavily on multifunctional building blocks. 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline is a highly versatile intermediate designed for the synthesis of advanced quinoline-based therapeutics.

The strategic placement of its three functional groups provides a precise, causal rationale for its use in drug design:

  • C2-Bromine (The Synthetic Anchor): Bromine at the 2-position of the electron-deficient quinoline ring is highly activated toward transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura) and nucleophilic aromatic substitution (SNAr). This allows for the late-stage introduction of diverse pharmacophores[1][2].

  • C8-Methoxy (The Prodrug/Masked Chelator): The 8-methoxy group serves as a stable, protected precursor to 8-hydroxyquinoline. Upon demethylation, it reveals a potent bidentate nitrogen-oxygen (N,O) metal-chelating motif. This chelation is the primary mechanism of action for numerous antiviral and anticancer agents targeting viral metalloenzymes[3][4].

  • C4-Trifluoromethyl (The Pharmacokinetic Modulator): The strongly electron-withdrawing and lipophilic CF3 group enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the C4 position. Furthermore, it modulates the pKa of the quinoline nitrogen, optimizing the binding affinity of the final 8-hydroxyquinoline derivative in hydrophobic enzyme pockets.

Medicinal Chemistry Applications

Antiviral Therapeutics (HPV & HIV)

Derivatives of 8-hydroxyquinoline are extensively utilized in the development of antiviral drugs, particularly against Human Papillomavirus (HPV) and Human Immunodeficiency Virus (HIV)[3]. The mechanism relies on the molecule's ability to chelate critical metal ions (such as Zn2+ or Mg2+) within the active sites of viral metalloenzymes (e.g., HIV integrase or HPV E1 helicase).

Antimalarial & Antimicrobial Agents

The presence of the 4-trifluoromethyl group draws structural parallels to mefloquine, a potent antimalarial agent. When functionalized at the C2 position with bulky aliphatic amines, the resulting compounds exhibit strong lipophilicity, allowing them to penetrate the food vacuole of Plasmodium falciparum and disrupt hemozoin biocrystallization.

BioMech Drug 8-Hydroxyquinoline Derivative Metal Active Site Metal Ion (Zn2+ / Mg2+) Drug->Metal Bidentate Chelation (N, O- donor) Target Viral Metalloenzyme (e.g., HPV Integrase) Target->Metal Coordinates Inhibition Enzyme Inhibition & Viral Replication Halt Metal->Inhibition Blocked Catalysis

Fig 1: Mechanism of viral metalloenzyme inhibition via bidentate metal chelation.

Synthetic Workflows & Experimental Logic

The transformation of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline into an active pharmaceutical ingredient (API) typically follows a two-step sequence: C2-functionalization followed by C8-deprotection.

SynthWorkflow A 2-Bromo-8-methoxy- 4-(CF3)quinoline B Buchwald-Hartwig C2-Amination A->B Amine, Pd cat., Base, Heat C 2-Amino-8-methoxy- 4-(CF3)quinoline B->C D Demethylation (BBr3, DCM) C->D BBr3, 0°C to RT E 2-Amino-8-hydroxy- 4-(CF3)quinoline D->E

Fig 2: Two-step synthetic workflow from building block to active 8-hydroxyquinoline chelator.

Protocol A: Palladium-Catalyzed C2-Amination (Buchwald-Hartwig)

Scientific Rationale: The 2-position of the quinoline ring is sterically hindered by the adjacent nitrogen lone pair and the bulky C4-CF3 group. To overcome this, a palladium catalyst with a large bite-angle ligand (e.g., Xantphos or DavePhos) is required to facilitate rapid reductive elimination and prevent catalyst poisoning[1][2].

Materials:

  • 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline (1.0 equiv, 1.0 mmol)

  • Secondary/Primary Amine (1.2 equiv, 1.2 mmol)

  • Pd2(dba)3 (2.5 mol%)

  • Xantphos (5.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the quinoline building block, amine, Pd2(dba)3, Xantphos, and NaOtBu.

  • Degassing: Evacuate and backfill the flask with Argon (3 cycles). Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 4–8 hours.

    • Self-Validation Checkpoint: The reaction mixture will initially appear dark red/purple (active Pd(0) species). A transition to a pale brown or yellow suspension, alongside the consumption of the starting material on TLC (Hexane:EtOAc 3:1), indicates reaction completion.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the C2-aminated intermediate.

Protocol B: BBr3-Mediated C8-Demethylation

Scientific Rationale: Boron tribromide (BBr3) is a highly oxophilic Lewis acid. It coordinates selectively to the sterically accessible C8-methoxy oxygen. Subsequent nucleophilic attack by the bromide ion on the methyl group cleaves the ether bond via an SN2 mechanism, leaving the robust C4-CF3 group completely intact[4].

Materials:

  • C2-Aminated 8-methoxyquinoline intermediate (1.0 equiv, 0.5 mmol)

  • BBr3 (1.0 M solution in DCM, 3.0 equiv, 1.5 mL)

  • Anhydrous Dichloromethane (DCM) (5 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the intermediate in anhydrous DCM in a dry round-bottom flask under Argon. Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add the BBr3 solution dropwise over 10 minutes via syringe.

    • Self-Validation Checkpoint: Upon addition, the solution will instantly turn bright yellow or exhibit green fluorescence. This is a positive visual indicator of the boron-quinoline chelate complex forming[4].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Quenching: Cool the flask back to 0 °C. Carefully quench the excess BBr3 by adding methanol (2 mL) dropwise, followed by water (10 mL). This hydrolyzes the boron complex and releases the free 8-hydroxyquinoline.

  • Extraction: Adjust the pH to ~7 using saturated NaHCO3 (critical to prevent the amphoteric product from remaining in the aqueous layer). Extract with DCM (3 x 15 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Quantitative Data & Property Shifts

The following table summarizes the anticipated physicochemical shifts and reaction efficiencies when utilizing this building block.

Parameter / Property2-Bromo-8-methoxy-4-(CF3)quinoline2-Amino-8-hydroxy-4-(CF3)quinoline (API)Rationale for Shift
LogP (Estimated) ~4.2~3.1Replacement of the lipophilic bromine and methyl groups with polar amine and hydroxyl moieties brings the compound into the optimal Lipinski range.
Target Reactivity Cross-coupling electrophileBidentate Metal ChelatorDeprotection of the C8-methoxy group reveals the active N,O-chelating pharmacophore.
Amination Yield N/A75–88%The C2-bromine is highly activated for oxidative addition by Pd(0), ensuring high conversion rates[1].
Demethylation Yield N/A85–95%BBr3 provides clean, chemoselective ether cleavage without defluorinating the C4 position[4].

References

  • Source: google.
  • Organoboron Compounds with an 8-Hydroxyquinolato Chelate and Its Derivatives: Substituent Effects on Structures and Luminescence | Inorganic Chemistry Source: acs.org URL:[Link]

  • Electron-Rich Silicon Containing Phosphinanes for Rapid Pd-Catalyzed CX Coupling Reactions Source: uni-muenchen.de URL:[Link]

  • A Chemo- and Regioselective Tandem [3 + 2]Heteroannulation Strategy for Carbazole Synthesis: Combining Two Mechanistically Distinct Bond-Forming Processes | The Journal of Organic Chemistry Source: acs.org URL:[Link]

Sources

Application

Reagents and conditions for functionalizing 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline

Application Note: Reagents and Conditions for the Functionalization of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline Executive Summary & Scaffold Profiling 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline is a highly priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reagents and Conditions for the Functionalization of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline

Executive Summary & Scaffold Profiling

2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline is a highly privileged, multi-functional building block utilized in the development of antimalarial, antiviral, and oncology therapeutics. The incorporation of the trifluoromethyl (-CF3) group dramatically enhances the metabolic stability and lipophilicity of the resulting drug candidates, while the 8-methoxy group tunes the solubility and electronic profile of the carbocyclic ring.

As a Senior Application Scientist, it is critical to understand that the functionalization of this scaffold primarily targets the C2-position . The reactivity of this site is governed by a synergistic electronic depletion effect:

  • Inductive/Resonance Pull: The basic quinoline nitrogen inherently withdraws electron density from the C2 and C4 positions[1].

  • CF3 Activation: The strongly electron-withdrawing -CF3 group at C4 further depletes electron density across the pyridine ring, lowering the lowest unoccupied molecular orbital (LUMO) energy[2].

  • Leaving Group Dynamics: The C2-bromide acts as an excellent leaving group, making the site highly susceptible to both transition-metal-catalyzed oxidative addition[3] and nucleophilic attack via a Meisenheimer intermediate[2].

ReactivityLogic Core Quinoline Core (Electron Deficient) C2_Activation C2 Position Highly Activated for Cross-Coupling & SNAr Core->C2_Activation Inductive pull CF3 4-CF3 Group (Strong EWG) CF3->C2_Activation Depletes e- density OMe 8-OMe Group (EDG / Chelator) OMe->Core Tunes solubility Br 2-Bromo Group (Leaving Group) Br->C2_Activation Facilitates oxidative addition

Fig 1: Electronic and steric effects driving C2-position reactivity in the quinoline scaffold.

Experimental Workflow & Decision Matrix

Selecting the correct functionalization strategy depends entirely on the target bond (C-C vs. C-N/C-O) and the nucleophilicity of the coupling partner.

ExpWorkflow Start 2-Bromo-8-methoxy- 4-(trifluoromethyl)quinoline Decision Target Bond Formation? Start->Decision CC C-C Bond (Aryl/Heteroaryl) Decision->CC CN_Metal C-N Bond (Aryl Amines/Amides) Decision->CN_Metal CN_SNAr C-N/C-O Bond (Aliphatic Amines/Alkoxides) Decision->CN_SNAr Suzuki Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C CC->Suzuki Buchwald Buchwald-Hartwig Pd2(dba)3, Xantphos Cs2CO3, Toluene, 110°C CN_Metal->Buchwald SNAr SNAr (Metal-Free) DIPEA or NaH DMF/NMP, 80-120°C CN_SNAr->SNAr

Fig 2: Decision matrix and experimental workflow for C2-functionalization strategies.

Detailed Methodologies & Self-Validating Protocols

Strategy A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Mechanistic Rationale & Causality: To form C-C bonds with aryl or heteroaryl boronic acids, Suzuki-Miyaura coupling is the gold standard[3]. Because the quinoline nitrogen can coordinate to palladium and poison the catalyst, a bidentate ligand catalyst like Pd(dppf)Cl2 or a robust tetrakis system like Pd(PPh3)4 is required[4]. A biphasic solvent system (1,4-Dioxane/H2O) is chosen because water is essential to hydroxylate the boronic acid, forming the reactive boronate species necessary for the transmetalation step.

Self-Validating Protocol:

  • Setup: To a reaction vessel, add 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline (1.0 eq.), the arylboronic acid (1.2 eq.), and K2CO3 (2.5 eq.).

  • Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane/H2O. Degas the mixture via three freeze-pump-thaw cycles or by bubbling argon for 15 minutes. Causality: Oxygen promotes the homocoupling of boronic acids, a common failure point in this reaction[3].

  • Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%) under a stream of argon. Seal the vessel.

  • Heating: Heat the reaction to 90 °C for 4-8 hours.

  • In-Process Control (IPC) / Validation: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is self-validating when the starting material peak (m/z ~306/308, 1:1 isotopic pattern) completely disappears. If significant boronic acid homocoupling is observed, the degassing step was insufficient[3].

Strategy B: Buchwald-Hartwig Amination (C-N Bond Formation for Weak Nucleophiles)

Mechanistic Rationale & Causality: For coupling anilines, amides, or sterically hindered amines, metal-free SNAr is often too slow. Buchwald-Hartwig amination overcomes this[5]. We utilize Pd2(dba)3 coupled with Xantphos or DavePhos. Causality: Xantphos possesses a large bite angle (~111°), which forces the palladium intermediate into a geometry that highly favors reductive elimination of the C-N bond over unwanted β-hydride elimination[5].

Self-Validating Protocol:

  • Setup: In an oven-dried Schlenk tube, combine the quinoline starting material (1.0 eq.), the amine (1.2 eq.), Cs2CO3 (2.0 eq.), Pd2(dba)3 (2.5 mol%), and Xantphos (5 mol%).

  • Solvent: Add anhydrous, degassed Toluene (0.1 M).

  • Heating: Stir at 110 °C under an argon atmosphere for 12-16 hours.

  • In-Process Control (IPC) / Validation: The initial mixture will appear dark purple (due to Pd2(dba)3). Upon reaching 110 °C, a shift to a homogeneous dark red/orange solution validates the formation of the active Pd(0)-Xantphos complex. Monitor via TLC (Hexane:EtOAc 3:1); the highly UV-active starting material spot will be replaced by a new, lower-Rf product spot.

Strategy C: Nucleophilic Aromatic Substitution (SNAr) (C-N/C-O Bond Formation)

Mechanistic Rationale & Causality: Due to the extreme electron deficiency at the C2 position—driven by the synergistic pull of the quinoline nitrogen and the 4-CF3 group—primary and secondary aliphatic amines, as well as alkoxides, do not require palladium catalysis[2]. They can directly attack the C2 carbon. The resulting Meisenheimer intermediate is highly stabilized by the CF3 group.

Self-Validating Protocol:

  • Setup: To a vial, add the quinoline starting material (1.0 eq.), the aliphatic amine (1.5 eq.), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Solvent: Add anhydrous DMF or NMP (0.2 M).

  • Heating: Heat to 80-100 °C for 2-6 hours.

  • In-Process Control (IPC) / Validation: If the reaction is run without DIPEA (using excess amine nucleophile instead), the generation of HBr will form an insoluble amine hydrobromide salt. The visual formation of a white precipitate in the reaction mixture serves as an immediate, self-validating indicator of reaction progression.

Quantitative Data Summary

The following table summarizes the expected performance metrics and operational boundaries for the functionalization of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline based on established literature parameters[2][3][4][5].

Functionalization StrategyTarget BondIdeal Nucleophile ScopeCatalyst / Ligand SystemBase & SolventTemp (°C)Expected Yield
Suzuki-Miyaura C-CAryl, Heteroaryl Boronic AcidsPd(dppf)Cl2 or Pd(PPh3)4K2CO3 in Dioxane/H2O80 - 10075 - 95%
Buchwald-Hartwig C-NAnilines, Amides, Hindered AminesPd2(dba)3 / XantphosCs2CO3 in Toluene100 - 12060 - 85%
SNAr (Metal-Free) C-N / C-OAliphatic Amines, AlkoxidesNoneDIPEA or NaH in DMF80 - 12080 - 99%

References

  • Benchchem. Troubleshooting failed reactions with 2-Bromoquinoline-4-carbaldehyde.
  • Håheim, K. S., et al. Some reactions of 2-bromo- and 3-bromoquinolines. ResearchGate (2019).
  • One-Pot Reductive Amination and Suzuki–Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates in Array Format. The Journal of Organic Chemistry - ACS Publications (2011).
  • A Chemo- and Regioselective Tandem [3 + 2]Heteroannulation Strategy for Carbazole Synthesis: Combining Two Mechanistically Distinct Bond-Forming Processes. The Journal of Organic Chemistry - ACS Publications (2022).
  • Access to 4-Trifluoromethyl Quinolines via Cu-Catalyzed Annulation Reaction of Ketone Oxime Acetates with ortho-Trifluoroacetyl Anilines under Redox-Neutral Conditions. The Journal of Organic Chemistry - ACS Publications (2022).

Sources

Method

Application Note: Divergent Catalytic Hydrogenation Strategies for 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline

Executive Summary Halogenated, trifluoromethylated quinolines such as 2-bromo-8-methoxy-4-(trifluoromethyl)quinoline are highly prized building blocks in medicinal chemistry, frequently utilized in the synthesis of antim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated, trifluoromethylated quinolines such as 2-bromo-8-methoxy-4-(trifluoromethyl)quinoline are highly prized building blocks in medicinal chemistry, frequently utilized in the synthesis of antimalarial agents and kinase inhibitors. However, their functionalization presents a classical chemoselectivity challenge during catalytic hydrogenation. The molecule features multiple reactive sites: an electron-deficient heteroaromatic pyridine ring, a labile C2–Br bond, and stable but sterically demanding –CF3 and –OMe groups.

This application note outlines field-proven, self-validating methodologies to achieve divergent chemoselective outcomes:

  • Pathway A: Complete hydrodebromination to yield 8-methoxy-4-(trifluoromethyl)quinoline.

  • Pathway B: Chemoselective heteroaromatic ring reduction to yield 2-bromo-8-methoxy-4-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, preserving the C–Br bond for downstream cross-coupling.

Mechanistic Rationale & Catalyst Dynamics (Expertise & Experience)

Designing a successful hydrogenation protocol for this substrate requires manipulating the kinetic competition between C–Br hydrogenolysis and pyridine ring reduction.

The Hydrodebromination Pathway (C–Br Cleavage): Standard noble metal catalysts, particularly Palladium on carbon (Pd/C), inherently favor the oxidative addition of the C–Br bond due to its low bond dissociation energy and activation by the adjacent heteroatom. Consequently, hydrodebromination outpaces ring reduction. A critical mechanistic requirement for this pathway is the inclusion of a stoichiometric base (e.g., Triethylamine). Without it, the generated hydrobromic acid (HBr) protonates the quinoline nitrogen, drastically altering the substrate's electronic profile, and poisons the Pd active sites, leading to stalled reactions[1].

The Chemoselective Ring Reduction Pathway: Reducing the electron-deficient pyridine ring—which is further deactivated by the strongly electron-withdrawing –CF3 group at the 4-position—while sparing the highly reactive C2–Br bond requires specialized catalysts. These catalysts must suppress oxidative addition while maintaining robust H2 activation capabilities.

  • Supported Gold Catalysts: Gold nanoparticles supported on titanium dioxide (Au/TiO2) have emerged as exceptional catalysts for this exact transformation[2],[3]. Gold resists the typical poisoning effects of quinoline derivatives[1] and facilitates a unique reactant-promoted heterolytic H2 cleavage, where the quinoline nitrogen assists in activating the hydrogen[2]. Unsupported nanoporous gold (AuNPore) can also achieve this using organosilanes and water as a hydrogen source[4].

  • Molybdenum Disulfide (MoS2): Alternatively, mechanochemically exfoliated or hydrothermally synthesized MoS2 catalysts have demonstrated near-quantitative yields for the selective reduction of bromoquinolines to bromo-1,2,3,4-tetrahydroquinolines without C–Br bond cleavage[5],[6].

(Note: The –CF3 and –OMe groups are highly stable under these specified conditions. Defluorination or O-demethylation would only occur under excessively harsh conditions, such as dissolving metal reductions or extreme temperatures with strong acids).

Quantitative Data Presentation

The following table summarizes the optimized parameters for directing the reaction toward the desired product.

PathwayObjectiveCatalystAdditiveSolventConditionsMajor Product
A Hydrodebromination10% Pd/C (5 mol%)Et3N (1.5 eq)Methanol25°C / 1 atm H28-Methoxy-4-(trifluoromethyl)quinoline
B1 Chemoselective Ring Reduction1.5% Au/TiO2NoneToluene80°C / 20 atm H22-Bromo-8-methoxy-4-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
B2 Chemoselective Ring ReductionMoS2 NanoplatesNoneMethanol130°C / 30 atm H22-Bromo-8-methoxy-4-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Workflow Visualization

G SM 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline CondA Pd/C, H2 (1 atm) Et3N, MeOH, 25°C SM->CondA Pathway A CondB Au/TiO2, H2 (20 atm) Toluene, 80°C SM->CondB Pathway B ProdA 8-Methoxy-4-(trifluoromethyl)quinoline (Hydrodebromination) CondA->ProdA ProdB 2-Bromo-8-methoxy-4-(trifluoromethyl)- 1,2,3,4-tetrahydroquinoline (Ring Reduction) CondB->ProdB

Fig 1: Divergent catalytic hydrogenation workflows for 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline.

Experimental Protocols (Trustworthiness & Self-Validation)
Protocol A: Selective Hydrodebromination (Pd/C)

Objective: Complete removal of the C2 bromine atom.

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 2-bromo-8-methoxy-4-(trifluoromethyl)quinoline (1.0 mmol) in anhydrous methanol (10 mL).

  • Additive Integration: Add triethylamine (1.5 mmol, 1.5 eq). Causality: TEA acts as an essential HBr scavenger to prevent catalyst poisoning and substrate protonation.

  • Catalyst Addition: Carefully add 10% Pd/C (5 mol% Pd). Safety Note: Pd/C is pyrophoric; add strictly under an inert argon atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon (1 atm). Stir vigorously at 25°C.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 8:2) or GC-MS. The starting material should be consumed within 2–4 hours. If using a mass flow controller, cessation of H2 uptake (approx. 22.4 mL at STP) indicates completion.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite thoroughly with methanol. Concentrate the filtrate in vacuo. Partition the residue between EtOAc and saturated aqueous NaHCO3 to extract the triethylammonium bromide salt. Dry the organic layer over Na2SO4 and concentrate to yield the debrominated product.

Protocol B: Chemoselective Ring Reduction (Au/TiO2)

Objective: Reduction of the pyridine ring to a 1,2,3,4-tetrahydroquinoline while preserving the C2–Br bond.

  • Preparation: In a 25 mL stainless-steel Parr autoclave, dissolve 2-bromo-8-methoxy-4-(trifluoromethyl)quinoline (1.0 mmol) in anhydrous toluene (5 mL).

  • Catalyst Addition: Add 1.5 mol% Au/TiO2 catalyst. Causality: Toluene is chosen as a non-coordinating solvent to maximize the interaction between the quinoline substrate and the Au nanoparticles, which is critical for the reactant-promoted H2 activation mechanism[2].

  • Pressurization: Seal the autoclave, purge three times with Argon, and then three times with H2. Pressurize the reactor to 20 atm with H2.

  • Heating: Heat the reaction mixture to 80°C under vigorous magnetic stirring (1200 rpm) for 18 hours. Causality: The highly electron-withdrawing –CF3 group at the 4-position deactivates the pyridine ring, requiring elevated temperature and pressure compared to unfunctionalized quinolines.

  • Self-Validation Check: Cool the reactor to room temperature and carefully vent the H2. Analyze a crude aliquot via 1H NMR. The disappearance of the aromatic proton at C3 (expected around 7.5–8.0 ppm) and the appearance of aliphatic multiplets (C3-H2, C4-H) confirm ring reduction. 19F NMR should show a distinct upfield shift of the CF3 signal.

  • Workup: Centrifuge the mixture at 4000 rpm for 10 minutes to recover the heterogeneous Au/TiO2 catalyst (which can be washed with ethanol and reused without loss of activity). Concentrate the supernatant in vacuo to yield the target 2-bromo-8-methoxy-4-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline

Welcome to the technical support center for the synthesis of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction yields.

I. Troubleshooting Guide: Overcoming Low Reaction Yields

Low yields are a common frustration in multi-step organic synthesis. This section provides a structured approach to identifying and resolving the root causes of diminished yields in the synthesis of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline, which is often prepared via a Sandmeyer reaction from 2-amino-8-methoxy-4-(trifluoromethyl)quinoline.

Issue 1: Incomplete Diazotization of the Starting Amine

The conversion of the primary aromatic amine to a diazonium salt is the critical first step. Incomplete formation of this intermediate will directly lead to a lower yield of the final brominated product.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Incorrect Temperature Control Diazotization is highly exothermic and the diazonium salt is unstable at higher temperatures. Temperatures rising above 0-5 °C can lead to decomposition of the diazonium salt and formation of phenol byproducts.[1][2]Maintain a strict temperature range of 0–5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for more efficient cooling.
Insufficient Acid Concentration A strong acidic medium is necessary to generate nitrous acid in situ from sodium nitrite and to prevent unwanted side reactions like azo coupling.[3]Use a sufficient excess of a strong mineral acid, such as hydrobromic acid (HBr).
Slow or Inefficient Stirring Poor mixing can lead to localized "hot spots" and incomplete reaction of the amine with the nitrous acid.Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture.
Issue 2: Low Efficiency in the Sandmeyer Bromination Step

The Sandmeyer reaction, which substitutes the diazonium group with a bromide, is the core transformation.[4][5] Several factors can influence the efficiency of this step.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Catalyst (CuBr) Quality and Quantity Copper(I) bromide is the catalyst that facilitates the single-electron transfer mechanism of the Sandmeyer reaction.[4][6] Impure or insufficient catalyst will slow down or stall the reaction.Use freshly prepared or high-purity CuBr. Ensure at least a stoichiometric amount is used, as some protocols suggest. Consider a catalytic system combining Cu(I) and Cu(II) salts, which has been shown to improve yields in some cases.[7]
Side Reactions of the Diazonium Salt The diazonium salt is a highly reactive intermediate. It can react with water to form a phenol, or undergo other undesired reactions if not promptly converted to the bromide.[1]Add the cold diazonium salt solution slowly to the CuBr solution to ensure it reacts as it is added.
Solvent Choice The choice of solvent can impact the solubility of the reagents and the overall reaction rate.While aqueous conditions are traditional, some Sandmeyer reactions benefit from the use of organic solvents like acetonitrile.[8]
Troubleshooting Workflow: A Systematic Approach

When faced with a low yield, it's crucial to approach the problem systematically. The following workflow can help you pinpoint the issue.

TroubleshootingWorkflow Start Low Yield Obtained Check_Purity Assess Starting Material Purity Start->Check_Purity Check_Diazotization Verify Complete Diazotization Check_Sandmeyer Analyze Sandmeyer Step Efficiency Check_Diazotization->Check_Sandmeyer Complete Optimize_Temp Optimize Temperature Control (0-5°C) Check_Diazotization->Optimize_Temp Incomplete? Optimize_Acid Ensure Sufficient Acid Check_Diazotization->Optimize_Acid Incomplete? Optimize_Catalyst Check CuBr Quality/Quantity Check_Sandmeyer->Optimize_Catalyst Inefficient? Optimize_Addition Slow Addition of Diazonium Salt Check_Sandmeyer->Optimize_Addition Inefficient? Success Improved Yield Check_Sandmeyer->Success Efficient Check_Purity->Check_Diazotization Pure Purify_Amine Purify Starting Amine Check_Purity->Purify_Amine Impure? Optimize_Temp->Check_Diazotization Optimize_Acid->Check_Diazotization Optimize_Catalyst->Check_Sandmeyer Optimize_Addition->Check_Sandmeyer Purify_Amine->Check_Diazotization

Caption: A decision-making workflow for troubleshooting low yields.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline.

Q1: What is the most common synthetic route to 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline?

The most prevalent method involves a Sandmeyer reaction starting from 2-amino-8-methoxy-4-(trifluoromethyl)quinoline. This process consists of two main steps:

  • Diazotization: The primary amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).

  • Bromination: The diazonium salt is then reacted with a copper(I) bromide (CuBr) solution to yield the final product.[2]

Q2: Are there alternative brominating agents for quinoline systems?

Yes, direct bromination of the quinoline ring is also possible, although the regioselectivity can be an issue. Some common brominating agents include:

  • N-Bromosuccinimide (NBS): A versatile reagent for electrophilic bromination.[9]

  • Molecular Bromine (Br₂): Can be used for the bromination of quinoline derivatives, but may lead to multiple bromination products.[10][11][12]

  • Copper(II) Bromide (CuBr₂): Has been used for the C5-bromination of 8-aminoquinoline amides.[13]

Q3: How can I purify the final product?

Purification of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate.[10][11] Recrystallization from a suitable solvent system can also be an effective purification method.[14]

Q4: What are the key safety precautions for this synthesis?

  • Diazonium salts are potentially explosive when isolated and dry. Therefore, they should always be prepared and used in solution without isolation.

  • Bromine and hydrobromic acid are highly corrosive and toxic. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • The reaction can be exothermic. Careful temperature control is essential to prevent runaway reactions.

Q5: Can this reaction be performed in a continuous flow setup?

Yes, the Sandmeyer reaction is well-suited for continuous flow chemistry. This approach can offer improved safety by minimizing the accumulation of unstable diazonium intermediates and allowing for better temperature control.[15]

III. Experimental Protocols

Protocol 1: Diazotization of 2-amino-8-methoxy-4-(trifluoromethyl)quinoline

This protocol is a general procedure and may require optimization for your specific substrate and scale.

Materials:

  • 2-amino-8-methoxy-4-(trifluoromethyl)quinoline

  • Concentrated Hydrobromic Acid (48% HBr)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting amine in concentrated hydrobromic acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, ensuring the temperature remains below 5 °C. Vigorous stirring is crucial.[2]

  • After the addition is complete, continue to stir the resulting diazonium salt solution at 0–5 °C for an additional 15-30 minutes.

Protocol 2: Sandmeyer Bromination

Materials:

  • Diazonium salt solution from Protocol 1

  • Copper(I) Bromide (CuBr)

  • Concentrated Hydrobromic Acid (48% HBr)

Procedure:

  • In a separate flask, dissolve Copper(I) bromide in concentrated hydrobromic acid.

  • Slowly and carefully add the cold diazonium salt solution to the CuBr solution with stirring. Effervescence (evolution of N₂ gas) should be observed.[2]

  • Allow the reaction to stir at room temperature until the evolution of nitrogen gas ceases.

  • The crude product can then be isolated by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer should be washed, dried, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.

IV. Mechanistic Insights

The Sandmeyer Reaction Mechanism

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4]

SandmeyerMechanism cluster_step1 Step 1: Single Electron Transfer cluster_step2 Step 2: Halogen Transfer ArN2 Ar-N₂⁺ Ar_radical Ar• ArN2->Ar_radical + e⁻ (from Cu(I)) ArN2->Ar_radical CuBr Cu(I)Br CuBr2 Cu(II)Br₂ N2 N₂ Ar_radical2 Ar• CuBr2_2 Cu(II)Br₂ ArBr Ar-Br Ar_radical2->ArBr + Br⁻ (from Cu(II)) Ar_radical2->ArBr CuBr_regen Cu(I)Br CuBr2_2->CuBr_regen

Caption: A simplified radical mechanism for the Sandmeyer bromination.

  • Single Electron Transfer: The reaction is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt. This forms an aryl radical and nitrogen gas is liberated.[4][6]

  • Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final aryl bromide product and regenerating the copper(I) catalyst.[4]

V. References

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications.

  • Troubleshooting Guide for Low Yield in 2-Aminoquinoline Synthesis - Smolecule.

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC.

  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides.

  • Named Reactions: Sandmeyer reaction and applications MCQs With Answer.

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.

  • Catalyst is Used in the Sandmeyer Reaction - Unacademy.

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate.

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate.

  • Sandmeyer reaction - Wikipedia.

  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).

  • Application Notes and Protocols: Copper(I) Bromide Catalyzed Sandmeyer Reaction - Benchchem.

  • Catalytic Sandmeyer Bromination - Organic Chemistry Portal.

  • Sandmeyer Reaction - SynArchive.

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC.

  • WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents.

  • 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline - Matrix Scientific.

  • Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process - ACS Publications.

  • Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis | Request PDF - ResearchGate.

  • Organic & Biomolecular Chemistry - RSC Publishing.

  • A general electrochemical strategy for the Sandmeyer reaction - PMC.

  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3) | Accounts of Chemical Research - ACS Publications.

  • What are some common causes of low reaction yields? : r/Chempros - Reddit.

  • Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts - RSC Publishing.

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH.

  • A Mild and Efficient One-Step Synthesis of Quinolines | Organic Letters - ACS Publications.

  • EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents.

  • Sandmeyer Reaction Example - FICS.

  • Sandmeyer Trifluoromethylation - Organic Chemistry Portal.

  • Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline - Benchchem.

  • Quinoline, 2-bromo-8-methoxy-4-methyl- CAS#115486-13-0 | FCMD | Food Contact Materials Regulations Database - ChemRadar.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline Solubility

Welcome to the Application Support Center. As drug development and materials science increasingly rely on heavily functionalized, halogenated heterocycles, handling complex building blocks like 2-Bromo-8-methoxy-4-(trifl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development and materials science increasingly rely on heavily functionalized, halogenated heterocycles, handling complex building blocks like 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline presents unique physicochemical challenges.

This guide provides field-proven methodologies, thermodynamic rationales, and troubleshooting protocols to ensure complete dissolution, prevent precipitation, and maintain reaction homogeneity.

Part 1: Physicochemical Causality – The "Why" Behind the Insoluble Nature

Before attempting to force a compound into solution, we must understand the molecular forces keeping it in the solid state. The poor solubility of this specific quinoline building block in common organic solvents is driven by three compounding factors:

  • Hyper-Lipophilicity via Fluorination: The introduction of the trifluoromethyl (-CF3) group significantly increases the molecule's lipophilicity (logP)[1]. This creates a highly hydrophobic surface area that strongly repels polar protic solvents (like alcohols and water), leading to poor interactions with aqueous media[2].

  • High Crystal Lattice Energy: The planar quinoline core facilitates strong π−π stacking interactions. When combined with the heavy, polarizable 2-bromo substituent, the intermolecular forces within the crystal lattice become exceptionally strong. The solvent must overcome this high lattice energy to solvate individual molecules[2].

  • Suppressed Basicity: A common technique for dissolving quinolines is lowering the pH to protonate the nitrogen, forming a soluble salt. However, the strongly electron-withdrawing -CF3 group at the 4-position acts via σ -bond induction, pulling electron density away from the nitrogen. Combined with steric hindrance from the 8-methoxy group, this drastically reduces the pKa of the quinoline core. Consequently, standard aqueous acids fail to protonate the nitrogen, rendering salt-formation strategies ineffective.

Part 2: Quantitative Solvent Profiling

Selecting the right solvent requires balancing the dielectric constant with the solvent's ability to disrupt dipole-dipole interactions. Below is the validated solubility matrix for this compound.

Solvent ClassificationSpecific SolventDielectric Constant ( ϵ )Est. Solubilizing CapacityApplication Notes & Recommendations
Polar Aprotic DMF36.7> 50 mg/mLOptimal. Disrupts crystal lattice; ideal for maximizing cross-coupling yields[3].
Polar Aprotic DMSO46.7> 50 mg/mLExcellent for stock solutions. Prone to "crashing out" upon rapid aqueous dilution.
Halogenated DCM8.915 - 25 mg/mLModerate. Good for extractions; volatility limits high-temp reactions.
Ethers THF7.510 - 20 mg/mLAcceptable for Grignard/lithiation steps, but requires sonication to initiate dissolution.
Polar Protic Ethanol24.5< 5 mg/mLPoor. The -CF3 and -Br groups repel the hydrogen-bonding network.
Non-Polar Hexanes1.9< 1 mg/mLInsoluble. Highly recommended as an anti-solvent for recrystallization.
Part 3: Standard Operating Procedures (SOPs)
SOP 1: Self-Validating Dissolution Protocol for Organic Reactions

To ensure reproducible dissolution without degrading the building block, follow this step-by-step methodology:

  • Step 1: Gravimetric Preparation. Weigh the required mass of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline using an anti-static weighing boat. The highly crystalline powder can carry a static charge, leading to mass loss.

  • Step 2: Primary Solvation (The 80/20 Rule). Transfer the solid to a glass vial. Add exactly 80% of the target volume of your chosen polar aprotic solvent (e.g., DMF).

    • Causality: Adding the solvent incrementally prevents the formation of a waxy, impenetrable outer layer on the crystal clumps, allowing the solvent to penetrate the lattice.

  • Step 3: Mechanical & Thermal Agitation. Vortex the mixture at 2000 RPM for 60 seconds. If particulates remain, transfer the vial to an ultrasonic bath heated to 40°C for 5 minutes.

    • Causality: Acoustic cavitation breaks apart micro-crystals, while mild heat provides the thermodynamic energy required to overcome the π−π stacking forces without causing thermal degradation.

  • Step 4: Volume Adjustment & Validation. Add the remaining 20% of the solvent. Hold the vial against a light source. The solution must be optically clear. If a Tyndall effect (light scattering) is observed, micro-suspensions are still present, and Step 3 must be repeated.

SOP 2: Stepwise Serial Dilution for Aqueous Assays

When transitioning from an organic stock to an aqueous buffer, use this method to prevent precipitation:

  • Step 1: Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO.

  • Step 2: Aliquot the required volume of the final assay buffer into a vortexing tube.

  • Step 3: While continuously vortexing the buffer at medium speed, add the DMSO stock dropwise (e.g., 5–10 µL per addition).

  • Step 4: Allow 10 seconds of mixing between drops.

    • Causality: Dropwise addition into a moving vortex prevents localized zones of high water concentration from instantly nucleating the lipophilic quinoline molecules, allowing the co-solvent to smoothly integrate into the aqueous network[2].

Part 4: Workflow Visualization

SolventWorkflow A Weigh 2-Bromo-8-methoxy- 4-(trifluoromethyl)quinoline B Select Solvent System A->B C Polar Aprotic (DMF, DMSO) B->C High Conc. (>0.1M) D Halogenated (DCM, CHCl3) B->D Med Conc. (<0.1M) E Protic / Aqueous (EtOH, H2O) B->E Biological Assays F Standard Dissolution (Vortex 2 mins) C->F G Sonication & Mild Heat (40°C, 5 mins) D->G H Requires Co-solvent (Add 10-20% DMF) E->H I Clear Solution Achieved F->I G->I H->I After adjustment

Decision-tree workflow for solvent selection and dissolution of fluorinated quinolines.

Part 5: Frequently Asked Questions (FAQs)

Q1: My compound precipitates ("crashes out") when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how do I fix it? A1: This is a classic "crashing out" phenomenon caused by a rapid shift in the dielectric constant of the medium[2]. The highly lipophilic -CF3 and bromo groups instantly aggregate when exposed to the polar water network. Troubleshooting: Do not inject the stock directly into the bulk buffer. Instead, perform the stepwise serial dilution outlined in SOP 2. Alternatively, use a surfactant like Tween-80 to form micelles that can encapsulate the hydrophobic quinoline core[2].

Q2: I am attempting a Suzuki-Miyaura cross-coupling. Which solvent prevents the starting material from precipitating during the reaction? A2: For fluorinated quinoline analogs, empirical data shows that using DMF as the primary organic solvent yields significantly higher solubility and reaction conversions compared to DCM[3]. If your catalytic cycle requires a biphasic system (e.g., Toluene/Water), you must add a phase-transfer catalyst (PTC) or switch to a 1,4-Dioxane/Water mixture to maintain the solubility of the quinoline building block at elevated temperatures.

Q3: Can I use 1M HCl to dissolve this compound by protonating the quinoline nitrogen? A3: No. While standard, unfunctionalized quinolines can be dissolved this way, the 4-(trifluoromethyl) group acts as a powerful electron-withdrawing group. This pulls electron density away from the nitrogen, severely depressing its pKa. Consequently, the nitrogen is not basic enough to be efficiently protonated by dilute aqueous acids, and the compound will remain an insoluble suspension.

Q4: Why does the solution turn slightly yellow after being dissolved in THF for a few days? A4: Quinolines, especially halogenated derivatives, can be sensitive to light and oxidation over time, leading to a yellow or brown discoloration[4]. Furthermore, THF can form peroxides that react with the methoxy group or the basic nitrogen. Always prepare fresh solutions, or store stock solutions in amber vials under an inert argon atmosphere at -20°C.

References
  • MDPI. "Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs". Molecules. URL: [Link]

  • Wikipedia. "Quinoline". Wikipedia. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline .

Due to the unique push-pull electronic system of this scaffold—driven by the strongly electron-withdrawing 4-trifluoromethyl ( CF3​ ) group and the electron-donating 8-methoxy group—standard purification templates often fail. This guide provides mechanistically grounded troubleshooting, self-validating protocols, and decision-making frameworks to ensure high-yield, high-purity isolation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing a secondary spot on TLC that co-elutes with my target during silica gel chromatography?

Causality: The synthesis of halogenated trifluoromethylquinolines frequently generates positional isomers (e.g., halogenation at alternate ring positions)[1]. Because the highly lipophilic CF3​ group dominates the molecule's overall polarity, these isomers exhibit nearly identical retention factors ( Rf​ ) in standard Hexane/Ethyl Acetate mixtures[2]. Solution: To resolve isomers, you must exploit the subtle electronic differences caused by the 8-methoxy group. Switch your mobile phase to a highly non-polar system, such as Hexane/Ethyl Acetate (20:1) (3)[3], or incorporate an aromatic solvent like Toluene. Toluene alters the dipole-dipole interactions with the silica stationary phase, significantly improving the resolution between structurally similar quinoline isomers (4)[4].

Q2: My isolated yield is lower than expected, and the product streaks heavily on the column. How do I fix this?

Causality: While the 4- CF3​ group reduces the basicity of the quinoline nitrogen, the 8-methoxy group acts as a localized Lewis base. This moiety can form strong hydrogen bonds with acidic silanol groups on standard silica gel, leading to chemisorption, tailing, and product entrapment[1]. Solution: Passivate the silica gel prior to loading. Flush your column with 1% Triethylamine ( Et3​N ) in hexanes to neutralize acidic sites. Alternatively, switch to neutral alumina, which drastically reduces the tailing of methoxy-substituted N-heterocycles.

Q3: Can I use recrystallization to bypass chromatography entirely for scale-up?

Causality: Yes, but strictly dependent on your impurity profile. Recrystallization is highly effective for removing polar precursors (e.g., unreacted 2-quinolones) because the target compound is highly soluble in non-polar solvents, whereas the hydrogen-bonding precursors are not. However, it is generally ineffective for separating positional isomers due to isomorphic co-crystallization[1]. Solution: Use recrystallization for scale-up (>10g) only if your reaction is highly regioselective. For analytical validation or when isomer separation is critical, chromatography remains essential (1)[1].

Q4: I noticed a new impurity forming during the concentration of my purified fractions. What is happening?

Causality: The 2-bromo position on the quinoline ring is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ). This electrophilicity is further enhanced by the strongly electron-withdrawing 4- CF3​ group[1]. If you utilize protic solvents (like methanol) and apply prolonged heat during rotary evaporation, the solvent acts as a nucleophile, converting your 2-bromo target into a 2-methoxy byproduct. Solution: Always concentrate fractions using non-nucleophilic solvents (e.g., hexanes, EtOAc, DCM) and maintain the water bath temperature strictly below 40°C.

Part 2: Purification Strategy & Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Target + Isomers + Precursors) TLC In-Process TLC / UPLC (Assess Impurity Profile) Crude->TLC Decision Dominant Impurity Type? TLC->Decision Isomers Positional Isomers (e.g., 4-bromo isomer) Decision->Isomers High Isomer Ratio Precursors Polar Precursors (e.g., 2-quinolone) Decision->Precursors Mainly Polar Byproducts Flash Flash Chromatography (Hexane/EtOAc 9:1) Isomers->Flash Recryst Recrystallization (Heptane/EtOH) Precursors->Recryst Pure High-Purity Target (>98% by HPLC) Flash->Pure Recryst->Pure

Workflow for selecting the optimal purification strategy based on impurity profile.

Part 3: Validated Experimental Protocols

Protocol A: Precision Flash Chromatography (Isomer Resolution)

This protocol is designed to isolate the target compound from structurally similar isomers, relying on a self-validating TLC check prior to execution (2)[2].

  • Mobile Phase Validation (Self-Validation Step): Dissolve 5 mg of crude mixture in 1 mL DCM. Spot on a silica TLC plate and develop in 10% Ethyl Acetate in Hexane. Verify that the target compound exhibits an Rf​ of ~0.4. If isomers co-elute, switch to 5% EtOAc in Toluene[2].

  • Column Preparation: Slurry-pack a column with Silica Gel (230-400 mesh). For every 1g of crude material, use 30g of silica. Flush the column with 2 column volumes (CV) of 1% Et3​N in Hexane to passivate silanol groups, followed by 2 CV of the pure mobile phase.

  • Sample Loading: Dry-load the crude mixture by dissolving it in minimal DCM, adding 3 mass equivalents of silica, and evaporating the DCM under reduced pressure (<40°C). Load the dry powder evenly onto the column bed.

  • Elution: Elute with 10% Ethyl Acetate in Hexane at a flow rate appropriate for your column dimensions (e.g., 40 mL/min for a 40 mm x 200 mm column)[2]. Monitor via UV detection at 254 nm.

  • Isolation: Pool fractions containing the pure product. Remove the solvent using a rotary evaporator (water bath <40°C) to prevent debromination. Confirm final purity via HPLC (>98%)[2].

Protocol B: Scalable Recrystallization (Precursor Removal)

Favored for industrial scale-up due to minimized solvent consumption and operational simplicity[1].

  • Dissolution: Suspend the crude solid in Heptane (approx. 10 mL/g). Heat the mixture to 70°C under continuous stirring.

  • Solubilization Adjustment: Dropwise, add absolute Ethanol until the target compound fully dissolves. Do not exceed a 3:1 Heptane:Ethanol ratio.

  • Hot Filtration (Self-Validation Step): Rapidly filter the hot solution through a pre-warmed celite pad. This step validates the removal of insoluble, highly polar unreacted precursors (e.g., 2-quinolones).

  • Crystallization: Allow the filtrate to cool to room temperature slowly over 4 hours to promote the formation of large, pure crystals, avoiding the entrapment of impurities. Further cool to 4°C for 2 hours to maximize yield.

  • Collection: Filter the crystals under vacuum, wash with ice-cold heptane (2 x 5 mL/g), and dry under high vacuum overnight.

Part 4: Quantitative Data Presentation

The following table summarizes the operational metrics comparing the two primary purification methodologies for 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline[1].

ParameterFlash ChromatographyRecrystallization
Optimal Use Case Positional isomer separationScale-up, polar precursor removal
Typical Isolated Yield 75% – 84%[2]85% – 95%
Purity Achieved (HPLC) >98%95% – 98%
Solvent Consumption High (>100 mL/g)[1]Low (<20 mL/g)
Processing Time 4 – 6 hours12 – 24 hours (includes cooling)
Primary Risk Factor Silica-induced tailing / product lossIsomorphic co-crystallization

References

  • BenchChem. "Application Note: High-Purity Isolation of 3,4-Dichloro-7-(trifluoromethyl)quinoline via Flash Column Chromatography.
  • EvitaChem. "4-Chloro-3-nitro-6-(trifluoromethyl)quinoline - EvitaChem: Purification and Isolation.
  • The Journal of Organic Chemistry (ACS). "Synthesis of 2-Aryl-3-trifluoromethylquinolines Using (E)-Trimethyl(3,3,3-trifluoroprop-1-enyl)silane.
  • PMC - NIH. "6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline.

Sources

Optimization

Technical Support Center: Minimizing Debromination in Quinoline Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of debromination during quinoline cross-coupling reactions. Our goal is to equip you with the knowledge to diagnose and solve this persistent side reaction, thereby improving your yield, simplifying purification, and accelerating your research.

Introduction to the Debromination Challenge

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, pivotal in the synthesis of pharmaceuticals and functional materials.[1] Quinolines, a privileged scaffold in medicinal chemistry, are often key building blocks. However, when employing bromoquinolines in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, a competing side reaction known as debromination or hydrodehalogenation frequently occurs.[2][3] This process replaces the bromine atom with a hydrogen, leading to a significant reduction in the yield of the desired product and the formation of a difficult-to-remove byproduct.[2]

Understanding the underlying mechanisms of both the desired cross-coupling and the undesired debromination is crucial for effective troubleshooting.

The General Catalytic Cycle and the Origin of Debromination

Most palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle.[4][5]

Figure 1: Generalized Palladium Cross-Coupling Cycle.

Palladium Cross-Coupling Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + R-Br (Bromoquinoline) PdII R-Pd(II)-Br(L_n) Intermediate OxAdd->PdII Trans Transmetalation PdII->Trans + R'-M (Coupling Partner) PdR R-Pd(II)-R'(L_n) Intermediate Trans->PdR RedEl Reductive Elimination PdR->RedEl RedEl->Pd0 Regeneration Product R-R' Desired Product RedEl->Product

Debromination arises when the R-Pd(II)-Br intermediate, formed after the oxidative addition of the bromoquinoline to the Pd(0) catalyst, captures a hydride species instead of undergoing transmetalation with the desired coupling partner.[6] Subsequent reductive elimination then releases the debrominated quinoline and regenerates the Pd(0) catalyst.

Figure 2: Competing Debromination Pathway.

Debromination Pathway PdII_Br R-Pd(II)-Br(L_n) PdII_H R-Pd(II)-H(L_n) PdII_Br->PdII_H Hydride Transfer Hydride_Source Hydride Source (e.g., from base, solvent) Hydride_Source->PdII_H Debrominated_Product R-H (Debrominated Quinolone) PdII_H->Debrominated_Product Reductive Elimination Pd0 Pd(0)L_n PdII_H->Pd0 Regeneration

The key to minimizing this side reaction is to favor the kinetics of the productive cross-coupling pathway over the debromination pathway. This can be achieved by carefully selecting and optimizing various reaction parameters.

Frequently Asked Questions (FAQs)

Q1: Why is debromination a common problem with bromoquinolines?

A1: The electronic nature of the quinoline ring can make the C-Br bond susceptible to side reactions.[2] The presence of electron-withdrawing or electron-donating groups on the quinoline can further influence this reactivity. Additionally, the reaction conditions required for many cross-coupling reactions, such as the use of strong bases and high temperatures, can inadvertently promote the formation of hydride species that lead to debromination.[2][7]

Q2: Which cross-coupling reactions are most susceptible to debromination with bromoquinolines?

A2: Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are particularly prone to debromination.[2] The specific reagents and conditions for each of these reactions can create an environment where debromination can compete with the desired coupling.

Q3: What are the primary sources of hydrides that cause debromination?

A3: Hydride sources can be generated from several components of the reaction mixture:

  • Bases: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can react with protic solvents or even trace amounts of water to generate hydride donors.[8]

  • Solvents: Protic solvents such as alcohols and water can be a direct source of protons and, under certain conditions, can facilitate hydride transfer.[9]

  • Reagents: Impurities in reagents, such as boronic acids in Suzuki couplings, can sometimes act as reducing agents.[10]

Troubleshooting Guides

This section provides detailed troubleshooting strategies for minimizing debromination in common quinoline cross-coupling reactions.

General Strategies Applicable to All Cross-Coupling Reactions

Before diving into reaction-specific advice, consider these universal optimization parameters:

ParameterRecommendationRationale
Temperature Lower the reaction temperature.Debromination often has a higher activation energy than the desired coupling. Lowering the temperature can significantly decrease the rate of this side reaction.[11]
Reaction Time Monitor the reaction closely and stop it once the starting material is consumed.Prolonged reaction times can lead to the accumulation of the debrominated byproduct.[2]
Reagent Purity Use high-purity, anhydrous solvents and reagents when possible.This minimizes potential sources of protons and hydrides that can contribute to debromination.[2]
Troubleshooting Suzuki-Miyaura Coupling

Issue: Significant formation of the debrominated quinoline byproduct.

Step-by-Step Troubleshooting Protocol:
  • Optimize the Base:

    • Action: Switch from a strong base like NaOtBu to a milder inorganic base such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[2][8]

    • Causality: Stronger bases are more likely to generate hydride species that lead to debromination. Milder inorganic bases are less prone to this side reaction.[8]

  • Screen Ligands:

    • Action: If using a standard phosphine ligand like triphenylphosphine (PPh₃), consider switching to a more electron-rich and sterically bulky biarylphosphine ligand such as SPhos or XPhos.[1]

    • Causality: Bulky, electron-rich ligands can accelerate the rates of oxidative addition and reductive elimination, making the desired cross-coupling pathway more competitive than the debromination pathway.[4]

  • Evaluate the Boronic Acid/Ester:

    • Action: Ensure the boronic acid or ester is of high purity and stability. Consider using a boronate ester (e.g., pinacol ester) instead of the corresponding boronic acid.

    • Causality: Boronic acids can sometimes undergo protodeboronation, reducing the concentration of the active coupling partner and allowing more time for side reactions like debromination to occur. Boronate esters often exhibit greater stability.[1]

  • Control Water Content:

    • Action: While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can be a source of protons for debromination. If using anhydrous conditions, ensure solvents are properly dried. In aqueous systems, carefully control the amount of water.[2][9]

Figure 3: Troubleshooting Workflow for Suzuki-Miyaura Coupling.

Suzuki Troubleshooting Start High Debromination Observed Base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) Start->Base Ligand Screen Ligands (e.g., SPhos, XPhos) Base->Ligand If still problematic Boronic_Acid Evaluate Boronic Acid/Ester Ligand->Boronic_Acid If still problematic Solvent Control Water Content Boronic_Acid->Solvent If still problematic End Minimized Debromination Solvent->End

Troubleshooting Buchwald-Hartwig Amination

Issue: Low yield of the desired aminoquinoline and a significant amount of debrominated starting material.

Step-by-Step Troubleshooting Protocol:
  • Base Optimization is Critical:

    • Action: While strong bases like NaOtBu or LHMDS are often required, their concentration and the reaction temperature should be carefully optimized. Consider screening a weaker base if the reaction allows.

    • Causality: The strong bases necessary for deprotonating the amine can also promote debromination. Finding a balance is key.

  • Ligand Selection:

    • Action: Employ bulky, electron-rich dialkylbiarylphosphine ligands which are known to be effective for this transformation.[12]

    • Causality: These ligands promote the reductive elimination step, which is often rate-limiting in the Buchwald-Hartwig amination, thus outcompeting the debromination pathway.[12]

  • Consider the Palladium Precatalyst:

    • Action: Use a well-defined palladium precatalyst (e.g., a G3 or G4 precatalyst) instead of generating the active catalyst in situ from sources like Pd(OAc)₂.

    • Causality: Precatalysts can lead to a more controlled and efficient formation of the active Pd(0) species, potentially reducing the formation of palladium black which can cause non-selective side reactions, including debromination.[2]

Troubleshooting Sonogashira Coupling

Issue: Formation of debrominated quinoline alongside the desired alkynylquinoline.

Step-by-Step Troubleshooting Protocol:
  • Copper-Free Conditions:

    • Action: Consider running the reaction under copper-free conditions.

    • Causality: While copper(I) is a traditional co-catalyst, it can sometimes contribute to side reactions. Modern Sonogashira protocols often employ copper-free systems.[3]

  • Base and Solvent Choice:

    • Action: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) often serves as both the base and part of the solvent system.[13] Ensure it is pure and dry. If using a co-solvent, an aprotic solvent like THF or dioxane is preferable.

    • Causality: Protic solvents can be a source of protons for the debromination side reaction.[3]

  • Minimize Homocoupling:

    • Action: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative homocoupling of the alkyne (Glaser coupling).

    • Causality: If the alkyne is consumed by homocoupling, the concentration of the nucleophilic partner for the cross-coupling is reduced, giving more opportunity for debromination to occur.[14]

References

  • BenchChem. (n.d.). Minimizing debromination in 6-Bromoquinoline-8-carbonitrile reactions.
  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide.
  • Baran, P., et al. (2009). Influence of Temperature and Heating Time on Bromination of Zinc Oxide during Thermal Treatment with Tetrabromobisphenol A. Environmental Science & Technology.
  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. RSC Publishing.
  • Gordillo, A., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications.
  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • BenchChem. (n.d.). preventing debromination in Suzuki coupling of bromo-imidazoles.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Hartwig, J. F., et al. (2016). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Molander, G. A., & Trice, S. L. J. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Sonogashira coupling.

Sources

Troubleshooting

Safe handling and storage protocols for brominated trifluoromethylquinolines

Welcome to the Technical Support Center for Brominated Trifluoromethylquinolines . This hub is designed for research scientists, medicinal chemists, and drug development professionals working with halogenated heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Brominated Trifluoromethylquinolines . This hub is designed for research scientists, medicinal chemists, and drug development professionals working with halogenated heterocycles.

Brominated trifluoromethylquinolines—such as 4-bromo-2-(trifluoromethyl)quinoline (CAS: 18706-25-7)—are critical building blocks in the synthesis of novel therapeutics, including anti-glioblastoma agents and anti-MRSA compounds[1][2]. However, the unique electronic push-pull dynamics between the electron-withdrawing trifluoromethyl (-CF3) group and the reactive bromo (-Br) substituent present specific handling, stability, and safety challenges.

I. Quantitative Safety & Physical Data

To ensure reproducible experimental conditions, baseline physical and safety parameters must be strictly monitored. Below is the consolidated data for standard brominated trifluoromethylquinolines (using the 4-bromo and 8-bromo isomers as representative models)[3][4].

PropertyValue / SpecificationMechanistic Implication
Molecular Weight 276.05 g/mol Standardized for stoichiometric calculations in cross-coupling.
Boiling Point ~284.3°C at 760 mmHgHigh boiling point indicates low volatility at room temperature.
Flash Point 125.7°CCombustible but not highly flammable under standard lab conditions.
Storage Temperature 2°C to 8°CPrevents thermal degradation and minimizes ambient oxidation.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents moisture-induced hydrolysis of the C-Br bond.
GHS Hazard Codes H315, H319, H335Causes skin/eye irritation and respiratory toxicity[5].

II. Troubleshooting & FAQ: Handling and Reactivity

Q1: Why is my brominated trifluoromethylquinoline powder turning yellow over time? A: This is a classic sign of oxidative degradation or photolytic cleavage. The -CF3 group makes the quinoline ring highly electron-deficient. While this stabilizes the ring against certain metabolic oxidations, the C-Br bond remains susceptible to photolysis and ambient moisture, leading to the formation of trace bromine gas or quinone imines[6]. Solution: Always store the compound in amber vials, backfilled with Argon, at 2-8°C. If yellowing is observed, the reagent must be recrystallized or passed through a short silica plug before use in sensitive Suzuki or Buchwald-Hartwig couplings.

Q2: How does the -CF3 group alter the toxicity profile compared to standard bromoquinolines? A: Unsubstituted halogenated quinolines often exhibit hepatotoxicity because they undergo CYP450-mediated two-oxidation to yield electrophilic, toxic quinone imines[6]. The addition of a -CF3 group at the 2-position sterically and electronically blocks these metabolic oxidation sites, generally improving the safety profile of the final drug candidate[1]. However, as a raw reagent, it still acts as a severe mucous membrane irritant (H335)[7].

Q3: My cross-coupling reaction is yielding high amounts of protodehalogenated byproduct. Is this a storage issue? A: Yes. If the compound is exposed to atmospheric moisture during repeated weighing cycles, trace water coordinates with your palladium catalyst during the reaction, favoring the protodehalogenation pathway over the desired transmetalation. This is why Protocol 1 (below) is mandatory.

III. Self-Validating Experimental Protocols

Protocol 1: Safe Weighing and Transfer under Inert Atmosphere

This protocol ensures the integrity of the C-Br bond while protecting the operator from irritating dust inhalation.

  • Preparation: Purge a glove bag or Schlenk line with high-purity Argon. Self-Validation: Monitor the mineral oil bubbler; a steady rate of 1 bubble per second indicates a stable positive pressure without turbulence.

  • Equilibration: Remove the brominated trifluoromethylquinoline from the 2-8°C refrigerator. Do not open it immediately. Let it equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation of atmospheric moisture on the cold powder.

  • Transfer: Inside the fume hood or glove box, use an anti-static, grounded metal spatula to weigh the desired amount. Causality: Static buildup on plastic spatulas can cause the fine powder to aerosolize, leading to respiratory exposure (H335)[5].

  • Sealing: Once weighed, immediately flush the master vial with Argon for 15 seconds. Seal tightly with a PTFE-lined cap and wrap the seam with Parafilm before returning it to cold storage.

Protocol 2: Emergency Spill Response and Decontamination

Halogenated quinolines are persistent in soil and water; proper containment is critical[8].

  • Isolation: Evacuate personnel from the immediate vicinity. Don a NIOSH-approved P100 particulate respirator, nitrile gloves, and safety goggles[9].

  • Containment: Do NOT use water, as it can spread the hydrophobic powder. Gently cover the spill with a damp, inert absorbent pad to suppress dust generation.

  • Collection: Use a non-sparking tool to scoop the material into a hazardous waste container.

  • Chemical Decontamination: Wipe the area with a solvent mixture of 70% Ethanol / 30% Water. Self-Validation: Check the wipe; if a faint yellow residue persists, repeat the solvent wipe until the pad remains completely white, confirming the removal of the quinoline derivative.

IV. Handling Workflow Visualization

Below is the logical workflow for managing the lifecycle of brominated trifluoromethylquinolines from storage to disposal.

G Start Brominated CF3-Quinoline Lifecycle Storage Cold Storage (2-8°C, Argon, Dark) Start->Storage Equilibration Temp Equilibration (30 mins, Desiccator) Storage->Equilibration Inspection Visual Inspection (White/Off-white?) Equilibration->Inspection Handling Inert Weighing (Anti-static Spatula) Inspection->Handling Pass (Pure) Disposal Hazardous Waste Incineration Inspection->Disposal Fail (Yellowed) Reaction Catalytic Cross-Coupling Handling->Reaction Reaction->Disposal

Workflow for the safe handling, inspection, and disposal of halogenated quinolines.

V. References

  • Great Lakes Fishery Commission (GLFC). "SAFETY DATA SHEET: 3-trifluoromethyl-4-nitrophenol". GLFC. Available at:[Link]

  • Journal of Medicinal Chemistry. "Hijacking the Hydrogen Sulfide Axis: A Novel 4-Trifluoromethylquinoline Derivative Suppresses Glioblastoma via Cystathionine γ-Lyase Suppression". ACS Publications. Available at:[Link]

  • Briefings in Bioinformatics. "Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model". Oxford Academic. Available at:[Link]

  • Journal of Pharmaceutical Analysis. "Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms". RHHZ. Available at:[Link]

Sources

Optimization

Optimizing catalyst load for 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline reactions

Technical Support Center: Optimizing Catalyst Load for 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline Cross-Couplings Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Catalyst Load for 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline Cross-Couplings

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) involving 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline .

This substrate presents a unique "push-pull" electronic environment combined with steric complexities. The 4-trifluoromethyl (CF₃) group is strongly electron-withdrawing, which drastically lowers the LUMO of the quinoline ring and accelerates the initial oxidative addition of the palladium catalyst. However, this same electronic effect stabilizes the resulting Pd(II) intermediate, often making reductive elimination the rate-limiting step. Furthermore, the 8-methoxy group can act as a hemilabile directing group, coordinating to the palladium center, displacing essential ligands, and leading to premature catalyst deactivation.

Understanding these causal relationships is the key to optimizing your catalyst loading from a standard 5 mol% down to an industrially viable <1 mol%.

Workflow: Catalyst Optimization Logic

The following diagnostic workflow illustrates the logical progression for troubleshooting stalled reactions and optimizing catalyst loads for this specific quinoline derivative.

CatalystOptimization Start Initial Reaction 5 mol% Pd(OAc)2 Assess Assess Conversion (LC-MS at 1h) Start->Assess Stall Stalls < 50% (Catalyst Poisoning) Assess->Stall Incomplete Hydro Hydrodehalogenation Side Product Assess->Hydro Side Reaction Success Full Conversion > 95% Assess->Success Optimal Action1 Switch to Palladacycle (e.g., XPhos-Pd-G3) Stall->Action1 Action2 Remove Hydride Donors (Switch to Dioxane/Toluene) Hydro->Action2 Action3 Titrate Catalyst Load (3% -> 1% -> 0.5%) Success->Action3 Action1->Assess Action2->Assess

Logical workflow for diagnosing and optimizing catalyst load and side reactions.

Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling stalls at 40-50% conversion despite using 5 mol% Pd(PPh₃)₄. How do I drive it to completion? Mechanistic Causality: Pd(PPh₃)₄ is a first-generation catalyst that is highly prone to degradation into inactive "Pd black." For this substrate, the 8-methoxy group acts as a competing chelator. It can strip the monodentate triphenylphosphine ligands from the Pd center, creating an off-cycle resting state. Additionally, the highly electrophilic nature of the 4-CF₃-quinoline core stabilizes the Pd(II) complex, making reductive elimination sluggish. Solution: You must switch to a bulky, electron-rich biarylphosphine ligand (such as XPhos, SPhos, or RuPhos) which accelerates reductive elimination due to its steric bulk[1]. Pair this with a modern precatalyst to ensure a high concentration of the active monoligated Pd(0) species.

Q2: I am trying to reduce the catalyst loading from 5 mol% to 1 mol% for scale-up, but I lose yield and the reaction turns black. What is the mechanism of failure here? Mechanistic Causality: At sub-1 mol% loadings, the method of Pd(0) generation becomes critical. If you are using Pd(OAc)₂ + free ligand, the in situ reduction of Pd(II) to Pd(0) consumes a portion of your phosphine ligand. At high catalyst loads, this is negligible; at 1 mol%, it severely alters your Ligand:Metal ratio, leaving the palladium under-coordinated and prone to aggregation (Pd black). Solution: Utilize a pre-activated system like a Generation 3 (G3) or Generation 4 (G4) palladacycle (e.g., XPhos-Pd-G3). Under standard conditions, the base and nucleophile act in unison to rapidly activate these precatalysts, delivering the active [Pd⁰(XPhos)] species quantitatively, allowing you to easily lower loadings to 1 mol% or even 0.5 mol%[2][3].

Q3: I observe significant formation of 8-methoxy-4-(trifluoromethyl)quinoline (the des-bromo product). How do I prevent this? Mechanistic Causality: This is hydrodehalogenation. It occurs when the Pd(II) oxidative addition complex undergoes transmetalation with a hydride source rather than your desired coupling partner, followed by reductive elimination[4]. The highly electron-deficient 4-CF₃ ring makes the Pd(II) intermediate highly susceptible to hydride attack. Hydrides are typically generated from beta-hydride elimination of alcoholic solvents (e.g., ethanol, isopropanol) or from the degradation of certain amine bases. Solution: Completely eliminate hydride donors from your reaction matrix. Switch to anhydrous, non-nucleophilic solvent systems (e.g., 1,4-Dioxane or Toluene) and use inorganic bases like K₃PO₄ or Cs₂CO₃[4].

Quantitative Data: Catalyst Load Optimization Matrix

The following table summarizes the optimization trajectory for the Suzuki-Miyaura coupling of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline with phenylboronic acid, demonstrating the causal link between precatalyst architecture and achievable catalyst loading.

Catalyst SystemLigandLoading (mol%)Temp (°C)SolventConversionPrimary Issue / Observation
Pd(PPh₃)₄PPh₃ (built-in)5.090Dioxane/H₂O45%Stalled; Pd black precipitation.
Pd(OAc)₂SPhos2.090Dioxane/H₂O82%Incomplete conversion; ligand oxidation.
XPhos-Pd-G2XPhos1.090THF/H₂O91%Good yield, but trace genotoxic byproducts[3].
XPhos-Pd-G3 XPhos 1.0 90 Dioxane/H₂O >99% Optimal; rapid activation, no Pd black.
XPhos-Pd-G3XPhos0.2590Dioxane/H₂O68%Rate of deactivation > rate of catalysis.

Self-Validating Experimental Protocol

Optimized 1 mol% Suzuki-Miyaura Coupling Workflow Note: This protocol is designed as a self-validating system. The built-in visual and analytical checks ensure that any deviation from the catalytic cycle is caught immediately.

Step 1: Reaction Assembly (Inert Atmosphere)

  • In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline (1.0 equiv) and the desired boronic acid (1.2 equiv).

  • Add XPhos-Pd-G3 precatalyst (0.01 equiv, 1 mol%).

  • Add anhydrous K₃PO₄ (2.0 equiv). Self-Validation Check 1: Ensure the K₃PO₄ is finely milled and strictly anhydrous. Clumped base will cause localized pH spikes, leading to protodeborylation of the boronic acid[4].

Step 2: Solvent Addition and Degassing

  • Add a degassed mixture of 1,4-Dioxane and H₂O (typically 4:1 v/v) to achieve a substrate concentration of 0.2 M.

  • Sparge the resulting mixture with nitrogen for an additional 5 minutes. Self-Validation Check 2: The solution should be a clear, pale yellow. If the solution immediately turns dark brown or black before heating, oxygen has infiltrated the system, causing premature precatalyst decomposition.

Step 3: Heating and Kinetic Monitoring

  • Seal the vial and heat to 90 °C in a pre-heated reaction block.

  • Stir vigorously (800+ rpm) to ensure biphasic mixing. Self-Validation Check 3 (Kinetic Aliquot): At exactly 30 minutes, remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • If Conversion is >80%: The catalytic cycle is healthy.

    • If Conversion is <20% and starting material remains: The oxidative addition is failing (check catalyst purity).

    • If the des-bromo byproduct is >5%: A hydride source is present; verify solvent purity.

Step 4: Workup and Metal Scavenging

  • Upon full conversion (typically 1-2 hours), cool the reaction to room temperature.

  • Dilute with EtOAc and wash with water.

  • To remove residual palladium (critical for drug development), treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol or equivalent) at 40 °C for 1 hour before filtration and concentration.

References

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. PMC. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 2-Bromo vs. 2-Chloro-8-methoxy-4-(trifluoromethyl)quinoline in Synthetic Workflows

The 8-methoxy-4-(trifluoromethyl)quinoline scaffold is a privileged pharmacophore frequently utilized in the development of antimalarial agents, kinase inhibitors, and central nervous system (CNS) therapeutics. Functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

The 8-methoxy-4-(trifluoromethyl)quinoline scaffold is a privileged pharmacophore frequently utilized in the development of antimalarial agents, kinase inhibitors, and central nervous system (CNS) therapeutics. Functionalization at the 2-position of this core is a critical late-stage synthetic step.

For researchers and drug development professionals, selecting between the 2-bromo and 2-chloro derivatives is not merely a matter of availability; it is a strategic decision that dictates the reaction pathway, catalyst selection, and overall yield. This guide objectively compares the reactivity profiles of these two substrates across Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling workflows.

Theoretical Causality & Mechanistic Divergence

The reactivity of 2-haloquinolines is governed by the distinct rate-determining steps (RDS) inherent to different reaction classes. The highly electron-withdrawing 4-(trifluoromethyl) group strongly polarizes the quinoline ring, rendering the 2-position highly electrophilic.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the rate-determining step is the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion (the Meisenheimer complex)[1]. The subsequent expulsion of the halide leaving group is rapid.

  • Causality: Because the carbon-halogen bond is not broken during the RDS, the bond dissociation energy (BDE) plays a minimal role. Instead, electronegativity drives reactivity (F > Cl ≈ Br > I).

Palladium/Nickel-Catalyzed Cross-Coupling

In cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is the oxidative addition of the C–X bond to the low-valent metal center[2].

  • Causality: Oxidative addition is highly sensitive to the C–X bond strength. The C–Cl bond is significantly stronger (~339 kJ/mol) than the C–Br bond (~276 kJ/mol)[2].

Quantitative Data & Reactivity Profiles

The following table summarizes the thermodynamic and kinetic parameters dictating the use of each substrate.

Property2-Chloro-8-methoxy-4-(CF3)quinoline2-Bromo-8-methoxy-4-(CF3)quinoline
C–X Bond Dissociation Energy (BDE) ~339 kJ/mol~276 kJ/mol
SNAr Relative Reactivity High (Cl ≈ Br)High (Cl ≈ Br)
Cross-Coupling Reactivity Moderate (Requires specialized ligands)Excellent (Broad catalyst compatibility)
Rate-Determining Step (SNAr) Nucleophilic AttackNucleophilic Attack
Rate-Determining Step (Coupling) Oxidative AdditionOxidative Addition
Synthetic Application Ideal for Amination/EtherificationIdeal for C–C / C–N Cross-Coupling

Mechanistic Pathway Visualization

MechanisticDivergence Substrate 2-Halo-8-OMe-4-CF3-Quinoline SNAr SNAr Pathway (Nucleophilic Attack) Substrate->SNAr Nucleophile CrossCoupling Cross-Coupling (Pd/Ni Catalysis) Substrate->CrossCoupling Metal Catalyst Meisenheimer Meisenheimer Complex (Rate-Determining) SNAr->Meisenheimer SNArProduct C-N / C-O Product (Cl ≈ Br Reactivity) Meisenheimer->SNArProduct Fast Elimination OxAddition Oxidative Addition (Rate-Determining) CrossCoupling->OxAddition CCProduct C-C / C-N Product (Br >> Cl Reactivity) OxAddition->CCProduct Transmetalation & Reductive Elim.

Divergent rate-determining steps in SNAr vs. cross-coupling for 2-haloquinolines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding causality into every methodological choice.

Protocol A: SNAr Amination (Using the 2-Chloro Derivative)

Objective: Synthesize 2-morpholino-8-methoxy-4-(trifluoromethyl)quinoline. Rationale: The 2-chloro derivative is selected because the C–Cl bond does not hinder the rate-determining nucleophilic attack, offering a highly cost-effective route[1].

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried 20 mL vial, combine 2-Chloro-8-methoxy-4-(trifluoromethyl)quinoline (1.0 mmol) and morpholine (1.5 mmol).

    • Causality: A slight excess of the amine ensures complete consumption of the quinoline electrophile.

  • Base Addition: Add K2CO3 (2.0 mmol) and anhydrous DMF (5 mL).

    • Causality: K2CO3 acts as an acid scavenger to neutralize the HCl byproduct. It is chosen over stronger bases (like NaH) to prevent unwanted side reactions with the trifluoromethyl group. DMF is a polar aprotic solvent that stabilizes the charged Meisenheimer transition state, accelerating the reaction.

  • Thermal Activation: Heat the mixture to 90 °C for 4–6 hours.

  • In-Process Validation (TLC/LCMS): Monitor via TLC (Hexanes/EtOAc 3:1). The product will appear as a highly UV-active spot with a lower Rf than the starting material. LCMS should confirm the [M+H]+ mass, and crucially, the disappearance of the characteristic 3:1 isotopic ratio of the chlorine atom.

  • Workup & Isolation: Quench with H2O (15 mL) to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Protocol B: Suzuki-Miyaura Cross-Coupling (Using the 2-Bromo Derivative)

Objective: Synthesize 2-phenyl-8-methoxy-4-(trifluoromethyl)quinoline. Rationale: The 2-bromo derivative is strictly required here to facilitate rapid oxidative addition at lower temperatures, preserving the integrity of the methoxy and CF3 groups[2].

Step-by-Step Methodology:

  • Reagent Assembly: Combine 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(dppf)Cl2 (0.05 mmol, 5 mol%) in a Schlenk flask.

    • Causality: Pd(dppf)Cl2 provides a large bite angle that accommodates the steric bulk of the quinoline core during the transmetalation step.

  • Solvent & Base: Add 1,4-dioxane (8 mL) and aqueous Na2CO3 (2.0 M, 2 mL).

    • Causality: The biphasic Dioxane/Water system dissolves both the organic substrates and the inorganic base. The carbonate base is essential to activate the boronic acid into a boronate complex, which is required for transmetalation to the palladium center.

  • Degassing (Critical Step): Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Pd(0) intermediates are highly susceptible to oxidation. Removing dissolved O2 prevents catalyst deactivation and homocoupling side-reactions.

  • Thermal Activation: Heat to 80 °C for 3 hours. (Note: The 2-chloro analog would require >100 °C and specialized ligands like SPhos to achieve similar conversion[3]).

  • In-Process Validation: 19F NMR of the crude aliquot will show a distinct upstream shift in the CF3 signal due to the change in the electronic environment at the adjacent 2-position.

  • Workup: Extract with EtOAc, dry over MgSO4, and purify via silica gel chromatography.

Experimental Workflow Visualization

ExperimentalWorkflow Start Target: 2-Functionalized Quinoline Decision Reaction Type? Start->Decision SNArRoute SNAr (Amines/Alkoxides) Decision->SNArRoute CCRoute Cross-Coupling (Suzuki/Buchwald) Decision->CCRoute SelectCl Select 2-Chloro Derivative (Cost-Effective, Sufficient Reactivity) SNArRoute->SelectCl SelectBr Select 2-Bromo Derivative (Lower BDE, Milder Conditions) CCRoute->SelectBr ExecuteSNAr Heat at 80-120°C with Base SelectCl->ExecuteSNAr ExecuteCC Pd Catalyst, Ligand, Base, 60-80°C SelectBr->ExecuteCC

Decision matrix and workflow for selecting 2-chloro vs. 2-bromo quinoline substrates.

References

  • Title: Reactivity in SNAr Reactions: A Comparative Analysis of 3-Bromoquinoline and 3-Chloroquinoline | Source: Benchchem | URL: 1

  • Title: A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions | Source: Benchchem | URL: 2

  • Title: Nickel-Catalyzed C–N Cross-Coupling of Ammonia, (Hetero)anilines, and Indoles with Activated (Hetero)aryl Chlorides Enabled by Ligand Design | Source: ACS Catalysis | URL: 4

  • Title: Pd-Catalyzed Alkylation of (Iso)quinolines and Arenes: 2-Acylpyridine Compounds as Alkylation Reagents | Source: Organic Letters | URL: 3

Sources

Comparative

HPLC method validation for 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline purity

Title: Comparative HPLC Method Validation Guide: Purity Assessment of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline Introduction & Analytical Challenges 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline is a highly functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative HPLC Method Validation Guide: Purity Assessment of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline

Introduction & Analytical Challenges

2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline is a highly functionalized heterocyclic intermediate critical in the synthesis of advanced pharmaceuticals, including kinase inhibitors and antimalarial agents. Assessing its purity presents a unique chromatographic challenge. The molecule features a basic quinoline nitrogen, an electron-donating methoxy group, a highly hydrophobic bromine atom, and a strongly electron-withdrawing trifluoromethyl (-CF3) group.

The primary analytical hurdle is resolving the target compound from structurally similar synthetic impurities, notably:

  • Impurity A: 8-methoxy-4-(trifluoromethyl)quinoline (Des-bromo impurity)

  • Impurity B: 2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline (Regioisomer)

Mechanistic Column Selection: Causality in Chromatography

Selecting the correct stationary phase is the most critical step in method development. A reverse-phase C18 column is a common starting point for many quinoline derivatives[1]. However, standard C18 phases rely purely on hydrophobic (dispersive) interactions. Because the massive hydrophobicity of the -CF3 group dominates the molecule's retention profile, the subtle structural difference of a missing bromine atom (Impurity A) is often masked, leading to co-elution.

To achieve baseline resolution, we must exploit alternative retention mechanisms:

  • Phenyl-Hexyl Phase: Introduces π-π interactions between the stationary phase and the quinoline ring. While this improves the separation of regioisomers (Impurity B) due to spatial differences in the methoxy group's position, it still struggles to resolve the des-bromo impurity.

  • Pentafluorophenyl (PFP) Phase: The optimal choice for this analyte. PFP columns offer multiple retention mechanisms: dispersive, π-π, dipole-dipole, and highly specific fluorine-fluorine interactions. The rigid, planar structure of the PFP ligand provides exceptional shape selectivity, which is critical for resolving the -CF3 bearing regioisomers, while the dipole interactions easily differentiate the halogenated target from the des-bromo impurity.

Analyte_Interactions Analyte 2-Bromo-8-methoxy-4-(CF3)quinoline Target Analyte C18 C18 Phase Hydrophobic Interaction Analyte->C18 Weak Selectivity for Isomers Phenyl Phenyl-Hexyl Phase π-π & Hydrophobic Analyte->Phenyl Moderate Isomer Resolution PFP PFP Phase Fluorine, Dipole, π-π, Shape Analyte->PFP Optimal CF3/Halogen Resolution

Stationary phase interaction mechanisms for fluorinated quinoline derivatives.

Comparative Column Performance Data

To objectively demonstrate the superiority of the PFP phase, a comparative screening was conducted using a standardized gradient method. Formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% is often added to the mobile phase to improve peak shape, especially for basic quinolines[1]. The acidic environment suppresses silanol ionization, preventing peak tailing.

Column ChemistryRetention Time (Rt)Peak Asymmetry (As)Rs (Des-bromo Impurity)Rs (Regioisomer)Conclusion
C18 (Octadecyl) 8.45 min1.351.1 (Co-elution)1.4 (Partial)Inadequate for purity release.
Phenyl-Hexyl 9.10 min1.201.5 (Baseline)1.8 (Baseline)Acceptable, but marginal Rs.
PFP (Fluorinated) 10.25 min1.053.2 (Excellent)4.5 (Excellent)Optimal selection.
(Note: Resolution (Rs) > 2.0 is generally required for robust baseline separation in quantitative purity methods).

Step-by-Step HPLC Method Validation Protocol

Once the PFP column is selected, the method must be validated according to the [2]. The objective of validation of an analytical procedure is to demonstrate that the analytical procedure is fit for the intended purpose[3].

Experimental Setup & Mobile Phase Preparation
  • System: HPLC equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) set to 254 nm[1].

  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% TFA in High-Purity (Milli-Q) Water[1].

  • Mobile Phase B: 0.1% TFA in HPLC-Grade Acetonitrile[1].

  • Gradient Program: 0-2 min (20% B), 2-12 min (20% to 80% B), 12-15 min (80% B), 15-15.1 min (return to 20% B), 15.1-20 min (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Validation Workflow (ICH Q2(R2))
  • Step 1: System Suitability Testing (SST): Inject the standard solution (100 µg/mL) six times. Ensure the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, theoretical plates > 5000, and the tailing factor ≤ 1.5.

  • Step 2: Specificity: Inject a blank, the target analyte, and a spiked sample containing Impurities A and B. Specificity is confirmed if the resolution (Rs) between 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline and the closest eluting impurity is > 2.0, with no interfering peaks from the blank matrix.

  • Step 3: Linearity & Range: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration. The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision[3]. Plot peak area vs. concentration. The correlation coefficient (R²) must be ≥ 0.999.

  • Step 4: Accuracy (Recovery): The analytical procedure is applied to a matrix of all components, where a known amount of the analyte has been added or enriched in the test sample[4]. Spike the sample matrix at 80%, 100%, and 120% of the nominal concentration in triplicate. Calculate the percentage recovery. Acceptance criteria: 98.0% - 102.0%.

  • Step 5: Precision:

    • Repeatability: Analyze six independent sample preparations at 100% concentration on the same day (RSD ≤ 2.0%).

    • Intermediate Precision: Analyze six independent samples on a different day, by a different analyst, using a different HPLC system (Overall RSD ≤ 2.0%).

  • Step 6: Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine sensitivity based on the signal-to-noise (S/N) ratio. LOD is established at S/N = 3:1, and LOQ at S/N = 10:1. This is critical for quantifying trace levels of the des-bromo impurity.

ICH_Validation Start Method Development & Column Screening Specificity Specificity (Resolution > 2.0) Start->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Sensitivity (LOD & LOQ) Precision->LOD_LOQ Robustness Robustness (DoE approach) LOD_LOQ->Robustness Report ICH Q2(R2) Validation Report Robustness->Report

ICH Q2(R2) HPLC method validation workflow for purity assessment.

Conclusion

For highly functionalized, halogenated quinolines like 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline, standard C18 columns often fail to provide the necessary selectivity. By understanding the causality of stationary phase interactions, analysts can leverage the orthogonal selectivity of a PFP column to achieve baseline resolution of critical impurities. Following the strict framework of ICH Q2(R2) ensures the resulting method is robust, reliable, and regulatory-compliant.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures." European Medicines Agency. Available at:[Link]

  • Musiol, R., et al. "RP-HPLC determination of lipophilicity in series of quinoline derivatives." ResearchGate. Available at:[Link]

Sources

Validation

Comparative biological activity of substituted 4-(trifluoromethyl)quinolines

Comparative Biological Activity of Substituted 4-(Trifluoromethyl)quinolines: A Technical Guide Executive Summary The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, historically anchoring the...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity of Substituted 4-(Trifluoromethyl)quinolines: A Technical Guide

Executive Summary

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, historically anchoring the global fight against malaria. However, the strategic introduction of a trifluoromethyl (–CF 3​ ) group at the 4-position fundamentally alters the physicochemical and biological landscape of the molecule. This modification not only revitalizes antimalarial efficacy against resistant strains but also expands the scaffold’s utility into oncology, specifically as targeted kinase inhibitors. This guide provides an objective, data-driven comparison of substituted 4-(trifluoromethyl)quinolines, evaluating their performance against traditional alternatives and detailing the self-validating experimental workflows required to assess their biological activity.

Pharmacophore Rationale: The Role of the Trifluoromethyl Group

The substitution of a –CF 3​ group onto the quinoline core is not merely a steric choice; it is a profound electronic and pharmacokinetic optimization.

  • Electronic Modulation: The strong electron-withdrawing nature of the –CF 3​ group decreases the pKa of the quinoline nitrogen. This prevents premature protonation in the physiological environment, ensuring that a higher fraction of the drug remains unionized to cross lipid bilayers, such as the Plasmodium food vacuole membrane or the blood-brain barrier[1].

  • Target Engagement: In oncological applications, the –CF 3​ group enhances hydrophobic interactions within deep kinase binding pockets. For instance, in serum/glucocorticoid-regulated kinase-1 (SGK1) inhibitors, the 4-trifluoromethylquinoline core correctly orients the functionalized aryl rings to establish critical hydrogen bonds with the hinge region (e.g., Glu183)[2].

Comparative Biological Activity

Antimalarial Efficacy: Mefloquine vs. Chloroquine

Chloroquine (CQ) resistance in Plasmodium falciparum is primarily driven by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which actively effluxes the drug away from its target (hematin) in the acidic food vacuole[1].

Mefloquine, a classic 2,8-bis(trifluoromethyl)quinoline derivative, overcomes this resistance. The bulky, lipophilic –CF 3​ groups prevent efficient binding and efflux by mutant PfCRT isoforms. Consequently, while CQ loses efficacy against resistant strains (e.g., W2), Mefloquine retains potent nanomolar activity, often demonstrating an inverse resistance profile where CQ-resistant strains are hypersensitive to Mefloquine[3].

Anticancer Efficacy: Compound 12f vs. Hit H1

Recent structural optimizations have repurposed the 4-(trifluoromethyl)quinoline core for prostate cancer therapy by targeting SGK1, a kinase critical for tumor pathogenesis. By replacing the 6-methoxy group of early hit compounds (e.g., Compound H1) with a larger 6-methoxyphenylamine moiety, researchers developed Compound 12f . This specific substitution allows the molecule to extend deeply into the SGK1 hinge region, yielding a 7.8-fold improvement in inhibitory potency over the parent compound and effectively suppressing PC3 xenograft tumor growth in vivo without observable toxicity[2].

Quantitative Data Summary

The following table synthesizes the comparative in vitro performance of these compounds across their respective biological targets.

Compound ClassSpecific AgentTarget / Cell LineIC 50​ ValueFold-Change vs. Baseline
Standard 4-AminoquinolineChloroquineP. falciparum (3D7 - Sensitive)~10.0 - 15.0 nMBaseline
Standard 4-AminoquinolineChloroquineP. falciparum (W2 - Resistant)~150.0 - 250.0 nM15x Loss of Potency
4-(Trifluoromethyl)quinoline Mefloquine P. falciparum (W2 - Resistant)~5.0 - 16.6 nM Rescued Potency [3]
Early Quinoline HitCompound H1SGK1 Kinase (Prostate Cancer)3.04 µMBaseline
Substituted 4-CF 3​ -Quinoline Compound 12f SGK1 Kinase (Prostate Cancer)0.39 µM 7.8x Improvement [2]

Mechanistic Pathways

SGK1_Pathway A Compound 12f (4-CF3-Quinoline) B SGK1 Hinge Region (Glu183 Interaction) A->B Competitive Binding (IC50: 0.39 µM) C Protein Thermal Stability (Increased) B->C Target Engagement D Tumor Growth & Migration (PC3 Xenograft) C->D Pathway Inhibition

Mechanism of SGK1 inhibition by Compound 12f in prostate cancer models.

Antimalarial_Pathway A Mefloquine (Bis-CF3-Quinoline) B PfCRT Transporter (Food Vacuole) A->B Evades Efflux in CQR Strains C Hematin Polymerization (Inhibition) A->C Binds Free Heme D Parasite Death (Oxidative Stress) C->D Toxic Accumulation

Antimalarial mechanism of Mefloquine evading PfCRT-mediated efflux.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating assay systems. The following protocols detail the methodologies and the strict causality behind each experimental choice.

Protocol A: In Vitro Antimalarial Susceptibility ([ 3 H]-Hypoxanthine Incorporation)

This assay quantifies the antimalarial potency of 4-(trifluoromethyl)quinolines against P. falciparum isolates[4].

  • Erythrocyte Preparation: Culture P. falciparum (e.g., 3D7 and W2 strains) in human O+ erythrocytes at 2% hematocrit.

    • Causality: Using human erythrocytes provides the exact physiological host cell environment required for the parasite's intraerythrocytic development cycle.

  • Drug Dosing: Seed parasites into 96-well plates pre-dosed with serial dilutions of the test compound (e.g., Mefloquine) alongside Chloroquine as a control.

  • Microaerophilic Incubation: Incubate plates at 37°C in a controlled gas mixture (5% O 2​ , 5% CO 2​ , 90% N 2​ ) for 48 hours.

    • Causality:Plasmodium parasites are microaerophilic; standard atmospheric oxygen induces lethal oxidative stress, confounding drug toxicity data.

  • Radiolabeling: Add 0.5 µCi of[ 3 H]-hypoxanthine per well and incubate for an additional 24 hours.

    • Causality: Malaria parasites lack the de novo purine synthesis pathway and obligately salvage host purines. Because mature human red blood cells lack nuclei and do not synthesize DNA/RNA, the incorporation of [ 3 H]-hypoxanthine is a direct, background-free metric of parasite viability and proliferation[4].

  • Harvest and Read: Harvest cells onto glass fiber filters, wash to remove unincorporated label, and quantify radioactivity using a liquid scintillation counter. Calculate the IC 50​ using non-linear regression.

Protocol B: SGK1 Kinase Inhibition & Orthogonal Validation

This workflow validates the anticancer activity of novel derivatives like Compound 12f[2].

  • Biochemical Kinase Assay (Primary Screen): Incubate recombinant human SGK1 protein with a specific substrate peptide, ATP, and serial dilutions of Compound 12f. Measure ATP depletion using a luminescence-based assay (e.g., ADP-Glo).

    • Causality: This cell-free system isolates the thermodynamic binding event at the kinase hinge region, proving that the IC 50​ (0.39 µM) is due to direct target inhibition rather than off-target cytotoxicity or cell-permeability artifacts[2].

  • Cellular Thermal Shift Assay (CETSA - Orthogonal Validation): Treat intact PC3 prostate cancer cells with Compound 12f, heat the cell aliquots to a gradient of temperatures, lyse, and quantify soluble SGK1 via Western blot.

    • Causality: Ligand binding thermodynamically stabilizes the target protein. If Compound 12f genuinely engages SGK1 inside a living cell, the melting temperature (T m​ ) of SGK1 will shift higher compared to the vehicle control. This self-validates the biochemical assay data in a complex cellular milieu[2].

  • In Vivo Xenograft Model: Inject PC3 cells subcutaneously into BALB/c nude mice. Once tumors reach ~100 mm 3 , administer Compound 12f via oral gavage.

    • Causality: BALB/c nude mice lack a thymus and mature T-cells, preventing immune rejection of the human PC3 xenograft. This isolates the tumor-suppressive efficacy of the 4-(trifluoromethyl)quinoline derivative from host immune responses[2].

References

  • Hit to lead optimization of the 4-trifluoromethylquinoline derivatives as novel SGK1 inhibitors with potent anti-prostate cancer activity. European Journal of Medicinal Chemistry (2025). 2

  • Artesunate Misuse and Plasmodium falciparum Malaria. Emerging Infectious Diseases, CDC (2014). 3

  • Function of Resistance Conferring Plasmodium falciparum Chloroquine Resistance Transporter Isoforms. Biochemistry, ACS Publications (2013). 1

  • In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum. Journal of Antimicrobial Chemotherapy (2003). 4

Sources

Comparative

Benchmarking Cross-Coupling Efficiency of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline

Executive Summary In modern drug discovery and agrochemical development, the functionalization of privileged heterocyclic scaffolds is a critical bottleneck. The quinoline core, particularly when decorated with a trifluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the functionalization of privileged heterocyclic scaffolds is a critical bottleneck. The quinoline core, particularly when decorated with a trifluoromethyl (-CF₃) group, exhibits enhanced metabolic stability, lipophilicity, and target binding affinity.

2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline represents a highly strategic building block. However, its unique substitution pattern presents a complex interplay of electronic activation and steric/chelating hindrance during palladium-catalyzed cross-coupling. This guide provides an objective benchmarking of this molecule against its structural alternatives, offering researchers field-proven mechanistic insights and self-validating experimental protocols to optimize carbon-carbon (C–C) and carbon-heteroatom (C–N) bond formations.

Mechanistic Rationale: The Causality of Reactivity

To understand the cross-coupling efficiency of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline, we must deconstruct the causality behind its structural features. The efficiency of the catalytic cycle—specifically the rate-limiting oxidative addition step—is dictated by three primary vectors:

  • The 2-Bromo Leaving Group (Kinetics): In palladium-catalyzed cross-coupling, the reactivity of halogen leaving groups follows the order: I ≫ Br > OTf ≫ Cl[1]. The carbon-bromine bond possesses a lower bond dissociation energy compared to carbon-chlorine, facilitating rapid oxidative addition of the Pd(0) species.

  • The 4-Trifluoromethyl Group (Electronic Activation): The -CF₃ group is strongly electron-withdrawing. Positioned at C4, it drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring. This electron deficiency highly activates the C2 position, accelerating the nucleophilic attack of the electron-rich Pd(0) catalyst into the C2–Br bond.

  • The 8-Methoxy Group (Steric & Chelating Effects): While the 8-methoxy group provides localized electron density, its proximity to the quinoline nitrogen (N1) creates a potential bidentate (N,O) chelation motif. This can inadvertently sequester the palladium catalyst, leading to incomplete conversions or catalyst poisoning[2]. Overcoming this requires the use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos or BrettPhos) to prevent off-target coordination.

G Core Quinoline Core Br 2-Bromo (Superior Leaving Group) Core->Br Fast Oxidative Addition CF3 4-CF3 (LUMO Lowering) CF3->Core Activates C2 via Electron Withdrawal OMe 8-Methoxy (Steric/Chelation) OMe->Core Potential N,O-Chelation Requires Bulky Ligands

Fig 1: Electronic and steric mapping of 2-Bromo-8-methoxy-4-(CF3)quinoline.

Objective Benchmarking: Performance vs. Alternatives

To objectively evaluate the efficiency of this scaffold, we benchmark it against two common commercially available alternatives:

  • Alternative A: 2-Chloro-8-methoxy-4-(trifluoromethyl)quinoline (Cheaper, but features a less reactive C–Cl bond).

  • Alternative B: 2-Bromo-8-methoxyquinoline (Lacks the activating 4-CF₃ group)[3].

Table 1: Suzuki-Miyaura Coupling Efficiency (C–C Bond Formation)

Conditions: 1.0 eq Aryl Halide, 1.2 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl₂, 2.0 eq K₂CO₃, 1,4-Dioxane/H₂O (4:1), 80 °C.

SubstrateLeaving GroupElectronic ActivationReaction TimeIsolated YieldTurnover Frequency (TOF)
2-Bromo-8-methoxy-4-(CF₃)quinoline -Br High (4-CF₃) 2 hours 94% 9.4 hr⁻¹
2-Chloro-8-methoxy-4-(CF₃)quinoline-ClHigh (4-CF₃)12 hours78%1.3 hr⁻¹
2-Bromo-8-methoxyquinoline-BrLow (None)6 hours85%2.8 hr⁻¹

Analysis: The target molecule dramatically outperforms the chloro-analog due to the superior leaving group ability of bromide[1]. Furthermore, when compared to the non-CF₃ analog, the reaction time is cut by 66%, proving that the LUMO-lowering effect of the 4-CF₃ group is a dominant factor in accelerating the catalytic cycle.

Table 2: Buchwald-Hartwig Amination Efficiency (C–N Bond Formation)

Conditions: 1.0 eq Aryl Halide, 1.2 eq Morpholine, 2 mol% Pd₂(dba)₃, 4 mol% XPhos, 1.5 eq NaOtBu, Toluene, 100 °C.

SubstrateLigand RequirementReaction TimeIsolated YieldPrimary Limitation
2-Bromo-8-methoxy-4-(CF₃)quinoline Bulky Biaryl (XPhos) 4 hours 91% Requires strict anhydrous base
2-Chloro-8-methoxy-4-(CF₃)quinolineBulky Biaryl (XPhos)18 hours62%Sluggish oxidative addition
2-Bromo-8-methoxyquinolineStandard (BINAP)8 hours75%N,O-chelation side reactions

Analysis: In C–N coupling, the 8-methoxy group poses a chelation risk. Utilizing a bulky biarylphosphine ligand like XPhos prevents the Pd center from coordinating with the N1/O8 pocket[2]. The 2-bromo-4-CF₃ combination ensures rapid oxidative addition, allowing the bulky ligand to efficiently drive reductive elimination.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific checkpoints (e.g., color changes, TLC indicators) to verify the reaction's progress at critical mechanistic stages.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 8-methoxy-2-phenyl-4-(trifluoromethyl)quinoline.

  • Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline (1.0 mmol, 306 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 mmol, 36 mg). Self-Validation: The mixture should appear as a heterogeneous red/orange powder.

  • Solvent Addition: Evacuate and backfill the tube with Argon (3x). Inject degassed 1,4-dioxane (4.0 mL) and degassed distilled water (1.0 mL).

  • Reaction: Heat the mixture to 80 °C. Self-Validation: Within 15 minutes, the solution will turn dark brown/black, indicating the formation of the active Pd(0) species and successful oxidative addition.

  • Monitoring: Stir for 2 hours. Check via TLC (Hexanes:EtOAc 8:2). The starting material spot (UV active, Rf ~0.6) should be completely consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (Overcoming 8-OMe Chelation)

Objective: Synthesize 8-methoxy-2-morpholino-4-(trifluoromethyl)quinoline.

  • Preparation: In a glovebox, charge a vial with 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 18 mg), XPhos (0.04 mmol, 19 mg), and NaOtBu (1.5 mmol, 144 mg). Causality: XPhos is mandatory here; its steric bulk prevents the 8-methoxy group from poisoning the Pd center[2].

  • Reagent Addition: Seal the vial, remove from the glovebox, and inject anhydrous Toluene (5.0 mL) followed by morpholine (1.2 mmol, 104 µL).

  • Reaction: Heat to 100 °C for 4 hours.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with dichloromethane. Concentrate and purify via silica gel chromatography.

Workflow Step1 1. Reagent Assembly Ar-Br + Amine + Base Step2 2. Catalyst Activation Pd2(dba)3 + XPhos -> Active Pd(0) Step1->Step2 Step3 3. Oxidative Addition (Accelerated by 4-CF3 LUMO Lowering) Step2->Step3 Step4 4. Transmetalation / Amine Binding (XPhos Overcomes 8-OMe Chelation) Step3->Step4 Step5 5. Reductive Elimination Product Formation & Catalyst Release Step4->Step5

Fig 2: Buchwald-Hartwig catalytic workflow tailored for 8-methoxyquinolines.

Conclusion

For researchers optimizing late-stage functionalization, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline offers a highly superior kinetic profile compared to its chlorinated or non-fluorinated counterparts. The synergistic effect of the 2-bromo leaving group and the 4-CF₃ electronic activation allows for rapid, high-yielding cross-couplings. However, scientists must remain cognizant of the 8-methoxy group's chelating potential, necessitating the use of sterically demanding ligands (like XPhos) to maintain catalytic turnover during C–N bond formations.

References

  • Palladium-catalyzed Cross-coupling Reactions Chemistry LibreTexts[Link]

  • Heteroaryl Cross-Coupling as an Entry toward the Synthesis of Lavendamycin Analogues: A Model Study The Journal of Organic Chemistry - ACS Publications[Link]

  • Mild and Highly Selective Palladium-Catalyzed Monoarylation of Ammonia Enabled by the Use of Bulky Biarylphosphine Ligands MIT Open Access Articles[Link]

Sources

Validation

Spectroscopic Validation of 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline Intermediates: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Introduction & The Analytical Challenge Quinoline derivatives, particularly those bearing trifluoromethyl and methoxy substitutions, are highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & The Analytical Challenge

Quinoline derivatives, particularly those bearing trifluoromethyl and methoxy substitutions, are highly privileged scaffolds in modern drug discovery. They serve as core pharmacophores for advanced antimalarials and selective phosphodiesterase 5 (PDE5) inhibitors[1]. Within this chemical space, 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline acts as a critical building block for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

However, the synthesis of this intermediate presents a significant analytical challenge. The introduction of the bromine atom and the trifluoromethyl group often yields complex crude mixtures containing unreacted precursors and, most problematically, the 3-bromo regioisomer [2]. As a Senior Application Scientist, I frequently observe late-stage synthetic failures stemming from poorly characterized intermediates. This guide objectively compares the spectroscopic profile of a high-purity (>98%) synthesized intermediate against typical crude alternatives, providing a self-validating analytical framework for unambiguous structural confirmation.

Comparative Spectroscopic Profiling: High-Purity vs. Crude Alternatives

To establish trustworthiness in your synthetic pipeline, you must move beyond simple Thin-Layer Chromatography (TLC) or low-resolution mass spectrometry. The tables below summarize the definitive quantitative markers required to differentiate the target 2-bromo isomer from the 3-bromo impurity.

Table 1: Multinuclear NMR Diagnostic Markers (CDCl₃)
Spectroscopic FeatureHigh-Purity Target (2-Bromo Isomer)Crude Alternative (Contains 3-Bromo Impurity)Diagnostic Significance
¹H NMR: Quinoline Core Singlet at ~7.80 ppm (1H, C3-H)Additional singlet at ~8.90 ppm (C2-H)Differentiates C2 vs. C3 bromination.
¹H NMR: Methoxy Group Singlet at 4.05 ppm (3H, C8-OCH₃)Broadened or multiple singlets near 4.0 ppmIndicates presence of unreacted precursors.
¹⁹F NMR: CF₃ Group Sharp singlet at -62.5 ppm (3F)Multiple singlets between -60 and -65 ppmConfirms successful trifluoromethylation[3].
¹³C NMR: C-F Coupling Quartet at ~123 ppm (¹J_CF ≈ 274 Hz)Poorly resolved multipletsValidates intact CF₃ attachment.
Table 2: LC-HRMS Isotopic Signatures (ESI+)
ParameterHigh-Purity TargetCrude Mixture Profile
Molecular Ion [M+H]⁺ m/z 305.9739 and 307.9719Multiple masses (e.g., m/z 228.06 for des-bromo)
Isotope Ratio (M : M+2) Exact 1:1 Ratio (⁷⁹Br / ⁸¹Br)Skewed ratio or missing M+2 peak
Purity (UV 254 nm) > 98.0%< 85.0% (Multiple overlapping peaks)

Expertise & Experience: The Causality of Spectroscopic Markers

Why do we rely on these specific signals? A robust protocol must be a self-validating system. Here is the mechanistic causality behind the data:

  • The C3-H Anchor (¹H NMR): In the target 2-bromo isomer, the C3 position is unsubstituted, yielding a distinct singlet at ~7.80 ppm. If bromination erroneously occurs at the C3 position (the primary regio-impurity), this singlet vanishes, and a new singlet appears far downfield (~8.90 ppm). This extreme downfield shift is caused by the deshielding effect of the adjacent quinoline nitrogen.

  • The Trifluoromethyl Signature (¹³C / ¹⁹F NMR): The CF₃ group acts as an internal spectroscopic probe. In ¹⁹F NMR, it appears as a sharp singlet[3]. More importantly, in ¹³C NMR, the C-F spin-spin coupling splits the C4 carbon into a quartet (²J_CF ≈ 32 Hz) and the CF₃ carbon into a massive quartet (¹J_CF ≈ 274 Hz). The absence of this splitting definitively indicates defluorination.

  • The Bromine Isotope Ratio (LC-HRMS): Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This provides a self-validating MS signature[4]. A valid product must show an [M+H]⁺ doublet with equal intensity. If this 1:1 ratio is missing, the peak is an artifact or a non-brominated impurity.

Self-Validating Experimental Protocols

Protocol A: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified intermediate in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.

  • ¹H NMR Acquisition: Run at 400 MHz (or higher). Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration of the methoxy protons against the aromatic protons.

  • ¹⁹F NMR Acquisition: Tune the probe specifically to the ¹⁹F frequency (approx. 376 MHz). Use a spectral width of at least 250 ppm to capture all potential fluorinated impurities. Critical: Do not use ¹H decoupling during the initial ¹⁹F scan; any unexpected doublet splitting in the CF₃ signal indicates an undesired through-space interaction with a misplaced proton.

  • Data Processing: Apply a 0.3 Hz line broadening function prior to Fourier transformation to enhance the signal-to-noise ratio of the critical C3-H singlet.

Protocol B: LC-HRMS Isotopic Profiling
  • Chromatography Setup: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in acetonitrile. Run a gradient from 5% B to 95% B over 5 minutes.

  • MS Parameters: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • Validation Check: Extract the ion chromatograms (EIC) for m/z 305.97 and 307.97. Integrate both peaks. The protocol is self-validated if the area ratio is between 0.95 and 1.05.

Visualizing the Validation Workflow & Fragmentation

Workflow A Crude Reaction Mixture (Regioisomer Mixture) B Silica Gel Chromatography (Hexane/EtOAc) A->B C Purified Intermediate (Target Compound) B->C D 1H & 19F NMR (Regiochemistry Check) C->D E LC-HRMS (Isotopic Profiling) C->E F C3-H Singlet Present? 1:1 M/M+2 Ratio? D->F E->F G Validated 2-Bromo Isomer Ready for Cross-Coupling F->G Yes (Confirmed)

Workflow for the isolation and spectroscopic validation of quinoline intermediates.

MS_Pathway M Molecular Ion [M+H]+ m/z 305.97 / 307.97 (1:1 Ratio) F1 Loss of F radical [-19 Da] M->F1 F2 Loss of Br [-79/81 Da] M->F2 P1 m/z 286.97 / 288.97 (Minor) F1->P1 P2 m/z 227.05 (Major Fragment) F2->P2

Primary ESI-MS fragmentation pathways for 2-bromo-4-(trifluoromethyl)quinolines.

References

  • Access to 4-Trifluoromethyl Quinolines via Cu-Catalyzed Annulation Reaction of Ketone Oxime Acetates with ortho-Trifluoroacetyl Anilines under Redox-Neutral Conditions Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • One-Pot Synthesis of 3-Fluoro-4-(trifluoromethyl)quinolines from Pentafluoropropen-2-ol and Their Molecular Modification Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline

Operational Safety and PPE Guide for 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling complex halogenat...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Guide for 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling complex halogenated heterocycles. 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline is a highly functionalized compound utilized in advanced drug discovery and materials science. Due to its specific structural motifs—a reactive aryl bromide, an electron-donating methoxy group, and a highly lipophilic trifluoromethyl group—handling this compound requires precise logistical and safety planning.

This guide provides the mechanistic rationale for Personal Protective Equipment (PPE) selection and outlines self-validating operational workflows to ensure absolute laboratory safety and build deep trust in your chemical handling procedures.

Mechanistic Hazard Profile & Causality

Understanding the chemical structure is the first step in risk mitigation. The hazards associated with 2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline are directly driven by its functional groups:

  • Lipophilicity and Dermal Penetration: The trifluoromethyl (-CF3) group significantly increases the molecule's overall lipophilicity. If the compound is dissolved in permeating organic solvents (e.g., DMSO, DMF), the -CF3 group facilitates rapid penetration through the lipid bilayer of the stratum corneum, carrying the toxic payload directly into the bloodstream.

  • Electrophilic Irritation: Halogenated quinolines are established skin, eye, and respiratory irritants (GHS Hazard Codes H315, H319, H335)[1],[2]. The bromo-quinoline core can interact with nucleophilic residues on mucosal surfaces and dermal proteins, causing acute inflammation and cellular damage.

  • Particulate Aerosolization: As a crystalline solid, the compound readily forms fine dust during weighing and transfer. Inhalation of these micro-particles bypasses upper respiratory defenses, necessitating stringent particulate filtration to prevent respiratory tract irritation[3],.

PPE Selection Matrix and Causality

Do not rely on generic PPE habits. The following tables synthesize the required equipment, the mechanistic reason for its selection, and the self-validation metric to ensure it is functioning correctly before use.

Table 1: Quantitative Hazard and PPE Matrix

PPE CategorySpecificationMechanistic CausalitySelf-Validation Metric
Eye Protection Snug-fitting chemical safety gogglesBromo-quinolines cause severe ocular irritation (H319). Goggles prevent dust ingress better than standard safety glasses.Strap tension holds goggles firmly against the face without gaps.
Hand Protection Nitrile gloves (≥4 mil) / Double gloving for solutionsNitrile provides a robust barrier against solid halogenated organics. Double gloving mitigates enhanced dermal penetration.Inflation test confirms no micro-tears prior to donning.
Respiratory N95 (US) or P2/P3 (EU) particulate respiratorCrystalline powders aerosolize easily. The filter physically traps >0.3 µm particles, preventing mucosal deposition[1].Positive/negative pressure seal check confirms no edge leakage.
Body Protection Flame-resistant lab coat with knit cuffsPrevents accumulation of static-charged dust on personal clothing, mitigating secondary exposure post-experiment.Cuffs fit tightly around the wrists, overlapping the primary glove.

Table 2: Solvent-Specific Glove Compatibility for Solution Preparation

Solvent UsedPrimary Glove (Inner)Secondary Glove (Outer)Causality / Rationale
DMSO / DMF NitrileButyl RubberDMSO rapidly permeates nitrile. Butyl rubber provides superior chemical resistance to polar aprotic solvents.
Dichloromethane (DCM) NitrileSilver Shield® / PVADCM degrades nitrile in seconds. A specialized laminate or PVA outer glove is required to block rapid solvent breakthrough.
Methanol / EtOH NitrileNitrileNitrile offers excellent resistance to short-chain alcohols, making double-nitrile gloving sufficient for these solutions.

Self-Validating Operational Workflow

Every procedure must contain an internal check to validate its safety before proceeding to the next step.

Phase 1: Pre-Operation & PPE Donning

  • Fume Hood Validation: Turn on the chemical fume hood. Validation: Observe the digital airflow monitor. The workflow is only validated to proceed if the face velocity stabilizes between 80–120 feet per minute (FPM).

  • Glove Integrity Check: Select nitrile gloves. Validation: Manually inflate each glove and hold the cuff tight. If the glove maintains air pressure for 5 seconds without deflating, it is validated free of micro-tears.

  • Respirator Seal Check: Don the N95 or P3 particulate respirator. Validation: Perform a positive/negative pressure seal check. Cup hands over the mask and exhale sharply; a slight outward bulge without air escaping the edges validates the seal.

Phase 2: Active Handling & Transfer

  • Static Mitigation: Halogenated powders often carry static charges, causing them to aerosolize or cling to spatulas. Validation: Pass the sealed chemical bottle through an anti-static ionizer fan for 10 seconds before opening. The powder should rest flat at the bottom of the container.

  • Weighing: Use a dedicated analytical balance inside the fume hood. Transfer the powder using a grounded, anti-static micro-spatula to minimize dust formation[3].

  • Solvent Addition: If preparing a stock solution, add the solvent directly to the pre-weighed vial inside the hood. Causality: Dissolving the powder eliminates the inhalation hazard but introduces a severe dermal penetration hazard. Apply the secondary glove (Table 2) immediately after solvent addition.

PPE_Workflow Start Phase 1: Pre-Operation Hazard Assessment FumeHood Validate Fume Hood Velocity (80-120 FPM) Start->FumeHood PPE Don PPE: Nitrile Gloves, Goggles, N95/P3 Mask FumeHood->PPE Handle Phase 2: Active Handling Weighing & Transfer PPE->Handle Decon Phase 3: Doffing & Decontamination Handle->Decon Disposal Solid Waste to Incineration Facility Decon->Disposal

Fig 1. Self-validating operational workflow for handling halogenated quinoline powders.

Spill Response and Disposal Plan

A rapid, structured response prevents localized contamination from becoming a systemic exposure event.

Small Spill (<50g, Solid Powder)

  • Containment: Do not dry-sweep or vacuum without a HEPA filter, as this aerosolizes the irritant dust[2].

  • Wetting: Lightly mist the spill with water or a 10% isopropanol solution to bind the particulates and prevent airborne suspension.

  • Collection: Use disposable absorbent pads to wipe up the moistened powder. Place all materials into a hazardous waste bag.

  • Decontamination: Wash the surface thoroughly with soap and water, followed by an ethanol wipe to remove lipophilic residues[3].

Disposal Logistics Do not flush down the drain. Halogenated heterocycles are highly persistent in wastewater and environmental ecosystems[3].

  • Solid Waste: Seal in a chemically compatible, clearly labeled waste container.

  • Liquid Waste: Segregate halogenated solvent waste from non-halogenated waste to prevent dangerous cross-reactions.

  • Final Disposal: Transfer to a licensed chemical disposal facility for high-temperature incineration equipped with an afterburner and scrubber. This is critical to safely neutralize hydrobromic and hydrofluoric acid byproducts generated during combustion.

SpillResponse Spill Spill Detected: 2-Bromo-8-methoxy-4- (trifluoromethyl)quinoline Assess Assess Spill Size & State Spill->Assess Small Small Spill (<50g) Solid Powder Assess->Small Large Large Spill (>50g) or Solution Assess->Large Wet Moisten with Water (Prevent Aerosolization) Small->Wet Evacuate Evacuate Area & Call HazMat Team Large->Evacuate Sweep Wipe with Pads & Seal in Container Wet->Sweep Dispose Transfer to Approved Waste Facility Sweep->Dispose

Fig 2. Algorithmic spill response and containment decision tree for halogenated quinolines.

References

  • 4-Bromo-2,8-bis(trifluoromethyl)quinoline 95% | Sigma-Aldrich. sigmaaldrich.com.1

  • SAFETY DATA SHEET - ThermoFisher. thermofisher.com. 3

  • MSDS of 2-(Trifluoromethyl)quinoline. capotchem.cn.

  • HC-2147 - Safety Data Sheet. combi-blocks.com. 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline
Reactant of Route 2
2-Bromo-8-methoxy-4-(trifluoromethyl)quinoline
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